Product packaging for Cerium(IV) hydroxide(Cat. No.:CAS No. 12014-56-1)

Cerium(IV) hydroxide

Cat. No.: B085371
CAS No.: 12014-56-1
M. Wt: 212.18 g/mol
InChI Key: DPUCLPLBKVSJIB-UHFFFAOYSA-N
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Description

Significance of Cerium(IV) Hydroxide (B78521) in Contemporary Chemical Science

The importance of Cerium(IV) hydroxide in modern chemistry is multifaceted, with its applications spanning catalysis, materials science, and environmental technology. Its ability to act as a catalyst is one of its most valuable properties, enhancing reaction rates and efficiency in various chemical processes. chemimpex.com

Key areas of application include:

Catalysis: this compound is a precursor in the preparation of cerium oxide (ceria, CeO₂), a crucial component in automotive three-way catalytic converters. srce.hrchemimpex.com These converters reduce harmful emissions by facilitating the oxidation of carbon monoxide and the reduction of nitrogen oxides. The catalytic efficiency is closely linked to the material's oxygen storage capacity, which is governed by the Ce⁴⁺/Ce³⁺ redox cycle. srce.hrresearchgate.net It also serves as a catalyst in organic synthesis. chemimpex.com

Materials Science: In the glass and ceramics industry, the compound is used to decolorize and clarify glass, enhancing optical clarity. samaterials.comstanfordmaterials.com It is also incorporated into ceramics to improve durability and resistance to thermal shock. chemimpex.com Furthermore, this compound is a key starting material for producing cerium oxide nanoparticles, which are utilized in solid oxide fuel cells and sensors due to their high reactivity and surface area.

Environmental Remediation: The compound is effective in environmental cleanup efforts, such as the removal of pollutants from wastewater. chemimpex.com Its catalytic properties are harnessed in Fenton-like reactions to generate reactive oxygen species that degrade organic pollutants. Additionally, cerium-based materials have been explored for the removal of heavy metals. chemimpex.com

Other Industrial Uses: It acts as a stabilizer for polyvinyl chloride plastics and is used to synthesize paint driers. stanfordmaterials.com In metallurgy, it serves as a spheroidizing agent in the production of ductile iron and as a raw material for certain alloys. samaterials.comstanfordmaterials.com It is also employed as an additive in electroplating technology. stanfordmaterials.com

Table 1: Key Industrial Applications of this compound

Application Area Specific Use Benefit
Catalysis Automotive Catalytic Converters Reduces harmful vehicle emissions.
Organic Synthesis Enhances reaction rates and efficiency. chemimpex.com
Materials Science Glass & Ceramics Manufacturing Acts as a decolorant, clarifier, and durability enhancer. samaterials.comstanfordmaterials.comchemimpex.com
Nanoparticle Production Precursor for CeO₂ nanoparticles used in fuel cells and sensors.
Environmental Remediation Wastewater Treatment Degrades organic pollutants and removes heavy metals. chemimpex.com

| Plastics & Coatings | PVC Stabilizer & Paint Driers | Improves plastic stability and acts as a drying agent in paints. stanfordmaterials.com |

Fundamental Research Landscape of Cerium(IV) Oxidation States and Reactivity

The fundamental research on this compound is intrinsically linked to the electronic structure and reactivity of the cerium ion, particularly its ability to exist in two stable oxidation states, Ce(III) and Ce(IV). srce.hr Cerium is the most stable of the lanthanides in the +4 oxidation state. researchgate.net The reversible transition between these two states (Ce³⁺ ↔ Ce⁴⁺ + e⁻) is the cornerstone of its chemical behavior and catalytic prowess. nih.gov

The reactivity of cerium(IV) is significantly influenced by its chemical environment. As a strong Lewis acid, the hydrated cerium(IV) ion, [Ce(H₂O)n]⁴⁺, is prone to hydrolysis and polymerization in aqueous solutions, except under highly acidic conditions. researchgate.net This hydrolysis leads to the formation of a gelatinous precipitate, generally described as hydrated Ce(IV) oxide (CeO₂·xH₂O), which is essentially this compound. wikipedia.orgnih.gov The solubility of this compound is substantially lower than that of its Ce(III) counterpart by several orders of magnitude. nih.gov

Research has shown that the Ce(IV)/Ce(III) redox potential is highly dependent on factors such as pH and the presence of complexing agents. nih.gov The standard potential for the Ce(IV)aq/Ce(III)aq couple is approximately +1.72 V, highlighting its strong oxidizing power. nih.gov In acidic media, cerium(IV) is a potent one-electron oxidant used in various synthetic applications, including aqueous polymer synthesis and the oxidation of organic compounds like aldehydes and ketones. researchgate.net The mechanism often involves a radical-like hydrogen atom abstraction. researchgate.net

Recent studies have focused on manipulating the ligand environment around the cerium ion to control its redox properties and stabilize different oxidation states. rsc.orgacs.org By using specific ligand frameworks, researchers have been able to significantly alter the electrochemical potential of the Ce(III)/Ce(IV) couple and isolate stable cerium(IV) complexes. acs.org This research opens avenues for designing new cerium-based reagents and catalysts with tailored reactivity for specific chemical transformations. rsc.orgacs.org

Table 2: Selected Properties of this compound

Property Value / Description
Chemical Formula Ce(OH)₄
Appearance Yellowish or pale brown powder. wikipedia.orgsamaterials.com
Molar Mass 208.15 g/mol . samaterials.comstanfordmaterials.com
CAS Number 12014-56-1. wikipedia.org
Solubility Insoluble in water; soluble in concentrated acids. wikipedia.org

| Key Feature | Undergoes redox cycling between Ce(IV) and Ce(III) states. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeH4O4 B085371 Cerium(IV) hydroxide CAS No. 12014-56-1

Properties

IUPAC Name

cerium;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Ce.4H2O/h;4*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUCLPLBKVSJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[Ce]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CeH8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Powder; [MSDSonline]
Record name Cerium hydroxide (Ce(OH)4), (T-4)-
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Record name Cerium perhydroxide
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CAS No.

12014-56-1
Record name Cerium perhydroxide
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Record name Cerium hydroxide (Ce(OH)4), (T-4)-
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Synthesis Methodologies and Controlled Preparation of Cerium Iv Hydroxide Materials

Advanced Chemical Synthesis Routes for Cerium(IV) Hydroxide (B78521)

The synthesis of Cerium(IV) hydroxide is predominantly achieved through the oxidation of cerium(III) precursors. This transformation is fundamental to obtaining the desired tetravalent cerium compound.

Oxidation of Cerium(III) Precursors in Aqueous Media

The conversion of cerium(III) to cerium(IV) is readily accomplished in weakly acidic or alkaline solutions using various oxidizing agents. acs.org Common precursors include cerium(III) nitrate (B79036) and cerium(III) carbonate. wikipedia.org The oxidation process can be carried out using agents like hydrogen peroxide, potassium permanganate (B83412), or even atmospheric oxygen under specific conditions. researchgate.netresearchgate.net For instance, cerium(III) carbonate can be reacted with acetic acid and then oxidized with hydrogen peroxide in a basic medium to yield this compound. wikipedia.org Similarly, starting with cerium(III) nitrate, oxidation with hydrogen peroxide in the presence of ammonia (B1221849) leads to the formation of a cerium peroxide intermediate, which then converts to this compound. wikipedia.org

Wet air oxidation is another effective method, where air is bubbled through a slurry of cerium(III) hydroxide. researchgate.net This process is environmentally friendly and cost-effective. researchgate.net The efficiency of this oxidation is highly dependent on parameters such as pH, temperature, and air flow rate. acs.orgresearchgate.net

Precipitation Techniques and Influence of Reaction Parameters

Precipitation is a cornerstone technique for isolating this compound from solution. researchgate.net Following the oxidation of cerium(III), or by starting with a cerium(IV) salt solution, the addition of a base such as sodium hydroxide or ammonium (B1175870) hydroxide results in the precipitation of gelatinous this compound, often described as CeO₂·xH₂O. wikipedia.org

Several reaction parameters critically influence the characteristics of the precipitated material:

pH: The pH of the solution is a crucial factor. For the oxidation of Ce(III) to Ce(IV) to occur effectively, a weakly acidic or alkaline medium is necessary. acs.org During precipitation, a pH of around 9 is often targeted to ensure complete precipitation. jos.ac.cn However, if the pH rises above 8, there is a risk of forming an amorphous cerium hydroxide phase instead of a controlled particle formation. rsc.org

Temperature: Temperature affects the rate of reaction and the crystallinity of the product. In wet air oxidation, increasing the temperature from 40°C to 80°C significantly enhances the oxidation rate of cerium(III). acs.org

Oxidizing Agent Concentration: The concentration of the oxidizing agent, such as hydrogen peroxide, must be carefully controlled to ensure complete oxidation of the cerium(III) precursor.

Precursor Concentration: The initial concentration of the cerium salt can influence the particle size and morphology of the resulting this compound.

Table 1: Influence of Reaction Parameters on this compound Synthesis

Parameter Influence Optimal Conditions/Observations Reference(s)
pH Affects oxidation state and precipitation Oxidation of Ce(III) is favorable in weak acid or alkaline solutions. Precipitation is often complete at pH 9. acs.orgjos.ac.cn
Temperature Impacts reaction rate and crystallinity Increased temperature (e.g., 80°C) enhances oxidation rate in wet air oxidation. acs.org
Oxidizing Agent Determines the efficiency of Ce(III) to Ce(IV) conversion Hydrogen peroxide and potassium permanganate are commonly used. researchgate.net
Precursor Type Can affect the reaction pathway and intermediate products Cerium(III) nitrate and carbonate are common starting materials. wikipedia.org

Granular Material Preparation via Controlled Basic Conditions

To obtain a more granular and easily filterable form of this compound, a method involving boiling an insoluble cerium(IV) salt in a sodium hydroxide solution can be employed. wikipedia.org This process promotes the formation of a denser, granular precipitate as opposed to the gelatinous form typically obtained through simple precipitation. Controlling the basic conditions, such as the concentration of the hydroxide solution and the boiling time, is essential for achieving the desired granular morphology.

Sol-Gel and Hydrothermal Synthesis Approaches for Nanomaterials

For the synthesis of nanostructured this compound, which is a precursor for ceria (CeO₂) nanoparticles, sol-gel and hydrothermal methods are frequently utilized. jos.ac.cnindexcopernicus.com

The sol-gel method involves the creation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a solid-like material with a liquid-filled network). This method allows for excellent control over the particle size and morphology of the resulting nanomaterials. mdpi.com For instance, using cerium nitrate hexahydrate and poly(allylamine) as a template, CeO₂ nanoparticles can be synthesized via a sol-gel route, where the intermediate is this compound. mdpi.com

Hydrothermal synthesis is another powerful technique for producing crystalline nanoparticles. indexcopernicus.comntu.edu.sg This method involves carrying out the chemical reaction in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave or a hydrothermal bomb. ntu.edu.sg By adjusting parameters such as the precursor type (e.g., cerium hydroxide or cerium acetate), pH, temperature, and reaction time, the crystallinity and size of the resulting ceria nanoparticles, formed via a this compound intermediate, can be precisely controlled. ntu.edu.sgresearchgate.net For example, hydrothermal treatment of this compound at 250°C can produce crystalline ceria nanoparticles with an average size of 5-6 nm. ntu.edu.sg

Green Synthesis Strategies for this compound

In recent years, there has been a growing interest in developing environmentally friendly synthesis methods. Green synthesis utilizes natural resources, such as plants, to mediate the formation of nanoparticles, reducing the need for toxic chemicals.

Biomediated Synthesis using Plant Extracts

Plant extracts contain a variety of biomolecules, including flavonoids, polyphenols, and terpenoids, which can act as reducing and capping agents in the synthesis of nanoparticles. mdpi.com In the context of this compound and subsequent ceria nanoparticle synthesis, plant extracts can facilitate the formation of the initial cerium hydroxide precipitate.

For example, aqueous extracts from plants like Azadirachta Indica (Neem), Lycium cooperi, and Oroxylum indicum have been successfully used in the green synthesis of ceria nanoparticles. materialsciencejournal.orgmdpi.comrsc.org The general process involves mixing a cerium salt solution, such as cerium nitrate hexahydrate, with the plant extract. mdpi.com The bioactive compounds in the extract induce the precipitation of cerium hydroxide (Ce(OH)₃), which is then calcined to form ceria (CeO₂) nanoparticles. mdpi.com While the primary product after calcination is ceria, the initial precipitate formed through the action of the plant extract is a cerium hydroxide.

Table 2: Examples of Plant Extracts Used in Green Synthesis of Ceria Nanoparticles (via Cerium Hydroxide intermediate)

Plant Species Part Used Key Findings Reference(s)
Azadirachta Indica (Neem) Leaf Low-cost, non-toxic method for fabricating ceria nanoparticles. materialsciencejournal.org
Lycium cooperi - Green precipitation method to produce spherical CeO₂ nanoparticles with an average size of ~85 nm. mdpi.com
Oroxylum indicum Fruit Phytochemicals act as reducing, stabilizing, and capping agents. rsc.org
Acorus calamus - Synthesized CeO₂ nanoparticles with an average size of 22.03 nm. nih.gov
Chelidonium majus - Produced spherical cerium oxide nanoparticles with an average size of 6 to 10 nm. mdpi.com

Environmentally Benign Precursor Utilization

The synthesis of this compound is increasingly shifting towards methodologies that employ environmentally benign precursors, minimizing the use of toxic and hazardous materials. mdpi.com A notable green approach involves the use of aqueous extracts from plants like Lycium cooperi as reducing and capping agents. mdpi.com In such methods, a cerium salt, like cerium nitrate hexahydrate, is dissolved in the plant extract. The phytochemicals present in the extract, such as alkaloids, flavonoids, and carbohydrates, facilitate the formation of cerium(III) hydroxide precipitates. mdpi.com These precipitates are then calcined to yield cerium oxide nanoparticles, with the initial hydroxide formation being a crucial intermediate step. mdpi.com This biogenic approach avoids the need for harsh chemical reducing agents and organic solvents, aligning with the principles of green chemistry. mdpi.com

Another strategy involves using common and relatively safe chemicals. For instance, the precipitation of this compound can be achieved using simple bases like ammonium hydroxide or sodium hydroxide from a cerium salt solution. nih.gov The use of urea (B33335) as a precipitating agent in hydrothermal synthesis is also considered a more environmentally friendly route, as it decomposes in solution to gradually generate the precipitating agent, ensuring a more controlled and uniform reaction. indexcopernicus.comcambridge.org These methods, while not entirely "green" in the sense of using plant extracts, represent a move towards less hazardous and more controlled chemical processes. indexcopernicus.comcambridge.org

Control of Material Characteristics through Synthesis Parameters

The physicochemical properties of this compound are highly dependent on the parameters used during its synthesis. By carefully controlling these conditions, it is possible to tailor the material's characteristics for specific applications.

Influence of pH, Temperature, and Oxidizing Agent Concentration on Crystallinity and Hydration

The pH of the reaction medium is a critical factor influencing the synthesis of this compound and its subsequent conversion to cerium oxide. researchgate.net The hydrolysis of Ce⁴⁺ ions to form this compound precipitate is highly pH-dependent, typically occurring at a pH between 0.7 and 1.0. google.com In contrast, trivalent rare earth ions precipitate at a much higher pH range of 6-8. google.com This significant difference in precipitation pH is a cornerstone of separating cerium from other rare earths. google.com Studies have shown that increasing the pH during precipitation can lead to a decrease in the crystallite size of the resulting cerium oxide nanoparticles. nih.gov For instance, at a pH of 12, an abundance of Ce⁴⁺ ions on the particle surface was observed, resulting in smaller nanoparticles with a spherical morphology. nih.gov The pH also affects the surface charge and pore size of the final material. researchgate.net

Temperature plays a significant role in the crystallinity and particle size of the synthesized material. In hydrothermal synthesis using Ce(IV) precursors, an increase in the precipitation temperature has been found to decrease the crystallite size while increasing the specific surface area. researchgate.net This is attributed to a higher nucleation rate at elevated temperatures. researchgate.net For example, CeO₂ powders synthesized hydrothermally at 180°C from cerium(IV) salts exhibited very fine particle sizes of around 30 Å. researchgate.net Calcination temperature is also a key parameter; heating this compound at temperatures between 400–600°C leads to the formation of CeO₂ nanoparticles with oxygen vacancies, which are crucial for catalytic applications.

The concentration of the oxidizing agent is another vital parameter, particularly when starting from a Ce(III) precursor. Hydrogen peroxide is a commonly used oxidant. google.com The efficiency of the oxidation of Ce(III) to Ce(IV) is dependent on the concentration of the oxidizing agent and the reaction temperature, with efficiencies greater than 97% being achievable. The concentration of the oxidant can influence the purity and the stoichiometry of the final this compound product.

Stoichiometric Control and Inert Atmosphere Considerations

Achieving the correct stoichiometry, Ce(OH)₄, is crucial for the properties of the material. The synthesis of this compound often involves the oxidation of a Ce(III) precursor, and ensuring complete oxidation is key to obtaining a pure Ce(IV) product. The presence of any remaining Ce(III) can lead to a non-stoichiometric product, which may be desirable for certain applications but represents a lack of control for others. akjournals.com The ratio of Ce³⁺ to Ce⁴⁺ ions is influenced by factors like particle size and pH. nih.gov Using a tetravalent cerium precursor can lead to a powder with an almost ideal stoichiometry in the particle's interior. researchgate.net

To prevent the reduction of Ce⁴⁺ back to Ce³⁺, especially at elevated temperatures during subsequent processing, synthesis is sometimes carried out under an inert atmosphere. However, some synthesis methods for related mixed oxides have shown that calcination under an inert N₂ atmosphere can improve fresh surface area and pore volume but may lower the thermal stability. rsc.org For the synthesis of highly pure products, especially when dealing with high-temperature combustion methods, an inert atmosphere can be a requirement to prevent unwanted side reactions. scirp.org

Impact of Precursor Choice on Product Morphology and Purity

The choice of the initial cerium precursor has a significant impact on the morphology, purity, and properties of the resulting this compound and its derivative, cerium oxide. Different precursors lead to variations in particle size, shape, and crystalline structure. researchgate.netacs.orgnih.gov

For instance, hydrothermal synthesis using cerium(IV) salts as precursors yields very fine nanoparticles (around 30 Å), whereas using a cerium(III) salt results in a coarser particle size (around 160 Å). researchgate.net The crystallite size of powders derived from Ce(IV) compounds is also dependent on the treatment temperature, a sensitivity not observed with Ce(III) precursors. researchgate.net

Different cerium salts used as precursors, such as cerium nitrate, cerium oxalate, and cerium perchlorate, lead to cerium oxides with varying structural properties after pyrolysis. acs.orgnih.gov The use of cerium(III) carbonate reacted with acetic acid followed by oxidation is one method to produce this compound. Another common precursor is ammonium cerium nitrate, which can be used in a simple wet chemical route to produce nanocrystalline this compound. jos.ac.cn The purity of the final product is also tied to the precursor, as impurities present in the starting material can be carried through the synthesis process. The selection of the precursor is therefore a critical step in designing a synthesis route for this compound with desired characteristics.

The table below summarizes the effect of different precursors on the resulting cerium oxide properties after pyrolysis of the hydroxide intermediate.

Precursor for Cerium HydroxidePyrolysis ConditionsResulting CeO₂ PropertiesReference
Cerium Nitrate340 °C for 15 hBest reducibility and sulfurization performance acs.orgnih.gov
Cerium Oxalate300 °C for 20 hVaried structural properties acs.orgnih.gov
Cerium Perchlorate260 °C for 10 hVaried structural properties acs.orgnih.gov

Pyrolysis of Cerium Hydroxide for Related Cerium Oxide Materials

The thermal decomposition, or pyrolysis, of this compound is a standard method for producing cerium(IV) oxide (CeO₂), a technologically important material. wikipedia.org Heating Ce(OH)₄ above 200°C initiates the decomposition process, yielding CeO₂ and water vapor. The specific temperature and duration of the pyrolysis have a profound effect on the properties of the resulting cerium oxide.

Thermogravimetric analysis (TGA) shows that the decomposition of this compound can occur in stages, with the removal of hydroxyl groups and water molecules at different temperatures. indexcopernicus.comresearchgate.net For example, one study indicated a weight loss corresponding to the removal of two hydroxyl molecules between 30°C and 120°C. researchgate.net The complete conversion to CeO₂ generally occurs at higher temperatures, often in the range of 300°C to 600°C. indexcopernicus.com

The pyrolysis conditions directly influence the surface area, crystallite size, and defect chemistry of the resulting CeO₂. acs.orgnih.gov For instance, calcination at 340°C for 15 hours from a cerium hydroxide precursor (derived from cerium nitrate) was one of the methods used to prepare CeO₂ samples for further testing. acs.orgnih.gov The resulting cerium oxide from the pyrolysis of different cerium-containing precursors, including cerium hydroxide, exhibited different surface areas and pore volumes. acs.org The control over the pyrolysis process is therefore essential for tuning the properties of the final cerium oxide material for applications in catalysis, fuel cells, and polishing agents. wikipedia.org

The table below details the pyrolysis conditions for various cerium precursors to obtain cerium oxide.

PrecursorPyrolysis Temperature (°C)Pyrolysis Duration (h)Reference
Cerium Hydroxide34015 acs.orgnih.gov
Cerium Oxalate30020 acs.orgnih.gov
Cerium Nitrate34015 acs.orgnih.gov
Cerium Perchlorate26010 acs.orgnih.gov

Structural Elucidation and Spectroscopic Characterization of Cerium Iv Hydroxide

Advanced Diffraction Techniques

Diffraction methods are fundamental in determining the atomic and molecular structure of crystalline materials. For cerium(IV) hydroxide (B78521), both X-ray and electron diffraction provide critical insights into its structural arrangement.

X-ray Diffraction (XRD) for Crystal Structure, Phase Purity, and Crystallite Size Determination

X-ray diffraction (XRD) is a primary tool for analyzing the crystal structure of cerium(IV) hydroxide. Studies have shown that Ce(OH)₄ can exhibit a cubic fluorite structure. researchgate.net The diffraction patterns typically show peaks corresponding to specific crystallographic planes. For instance, diffraction peaks at 2θ values of approximately 28.5°, 33.0°, 47.2°, and 56.1° are attributed to the (111), (200), (220), and (311) lattice planes, respectively, confirming its crystalline nature. researchgate.netresearchgate.net However, some preparations of this compound may result in an amorphous structure, characterized by broad, non-distinct peaks in the XRD pattern. researchgate.netgoogle.com

The purity of the this compound phase is also assessed using XRD. The absence of peaks corresponding to other phases, such as cerium(III) hydroxide or other rare earth oxides, indicates high phase purity. researchgate.net The crystallinity can be influenced by the synthesis method; for example, heating can enhance the crystallinity of the material.

The size of the crystallites can be estimated from the broadening of the XRD peaks using the Scherrer equation. For nanocrystalline this compound, the average crystallite size has been reported to be in the range of 3–4 nm. researchgate.netjos.ac.cn In some cases, depending on the preparation method and subsequent treatments like calcination, the crystallite size can be tailored, with reported sizes ranging from approximately 7 to 13.4 nm. acs.orgscispace.com

Table 1: Representative XRD Data for this compound

2θ (degrees) Miller Indices (hkl) Crystal System Reference
~28.5 (111) Cubic researchgate.netresearchgate.net
~33.0 (200) Cubic researchgate.netresearchgate.net
~47.2 (220) Cubic researchgate.netresearchgate.net
~56.1 (311) Cubic researchgate.net
~59.0 (222) Cubic researchgate.net

Electron Diffraction for Microstructural Analysis

Electron diffraction, often performed within a transmission electron microscope (TEM), provides complementary information to XRD, especially for microstructural analysis of nanomaterials. Selected Area Electron Diffraction (SAED) patterns can confirm the crystalline structure identified by XRD. For cerium oxide-based materials, electron diffraction patterns have identified diffraction rings corresponding to the (100), (200), (220), and (311) reflection planes, which are consistent with the cubic arrangement of cerium oxide. elsevier.es High-resolution TEM (HRTEM) combined with XRD allows for a detailed analysis of microstructural effects, such as the average apparent size and shape of nanoparticles. oup.com Studies have revealed that cerium oxide nanoparticles can exhibit truncated octahedral shapes with uniform size distribution. oup.com

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic transitions within a molecule are invaluable for characterizing this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydroxyl Group Identification and Coordination

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the hydroxyl (-OH) groups. The FTIR spectrum of Ce(OH)₄ shows characteristic absorption bands that confirm its composition. A broad absorption band observed in the region of 3000-3500 cm⁻¹ is typically attributed to the O-H stretching vibrations of the hydroxyl groups and adsorbed water molecules. researchgate.netresearchgate.net A band around 1620 cm⁻¹ can be assigned to the H-O-H bending vibrational mode of absorbed water. semanticscholar.org The intensity of the OH vibration mode in Ce(OH)₄ is significantly higher than in cerium oxide (CeO₂), confirming the presence of a large number of hydroxyl groups. researchgate.net A sharp and intense band around 523 cm⁻¹ is assigned to the Ce-O stretching vibration mode, indicating the formation of the cerium-oxygen bond. researchgate.netresearchgate.net

Table 2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Assignment Reference
3000-3500 O-H stretching (hydroxyl groups and water) researchgate.netresearchgate.net
~1620 H-O-H bending (adsorbed water) semanticscholar.org
~523 Ce-O stretching researchgate.netresearchgate.net

Raman Spectroscopy for Vibrational Modes and Structural Confirmation

Raman spectroscopy is another powerful technique for probing the vibrational modes and confirming the structure of cerium-based materials. For ceria (CeO₂), which has a fluorite-type cubic structure, a strong Raman peak is typically observed around 460-467 cm⁻¹. mdpi.commdpi.comaip.org This peak is assigned to the F₂g symmetric breathing mode of the oxygen atoms around the cerium ions. mdpi.comresearchgate.net The position and broadening of this peak are sensitive to the crystallite size, defects, and strain in the lattice. mdpi.comresearchgate.net While much of the literature focuses on CeO₂, the principles apply to the characterization of its hydrated form, this compound, as it converts to the oxide upon heating. Additional weak bands around 600 cm⁻¹ in ceria spectra are often attributed to oxygen defects. mdpi.comresearchgate.net

Table 3: Characteristic Raman Peak for Ceria-based Structures

Wavenumber (cm⁻¹) Assignment Reference
~460-467 F₂g symmetric breathing mode of Ce-O mdpi.commdpi.comaip.org
~600 Defect-induced mode (oxygen vacancies) mdpi.comresearchgate.net

UV/Visible Spectrophotometry for Electronic Absorption Characteristics

UV/Visible spectrophotometry provides information about the electronic transitions within a material. Cerium(IV) compounds are known for their strong absorption in the ultraviolet region. The UV-Vis absorption spectrum of nanocrystalline Ce(OH)₄ shows strong absorption below 400 nm, which is a characteristic feature of cerium(IV) compounds. jos.ac.cn This absorption is attributed to charge transfer transitions from the O 2p valence band to the Ce 4f band. osu.edu The absorption onset is typically around 400 nm, and a maximum absorption peak can be observed around 290 nm. osu.edu The position of the absorption edge can be used to estimate the optical band gap of the material.

Table 4: UV/Visible Absorption Characteristics of this compound

Wavelength Range (nm) Absorption Feature Electronic Transition Reference
< 400 Strong Absorption O 2p → Ce 4f charge transfer jos.ac.cnosu.edu
~290 Absorption Maximum O 2p → Ce 4f charge transfer osu.edu

Photoluminescence (PL) Spectroscopy for Optical Emission Properties

Photoluminescence (PL) spectroscopy is a crucial technique for investigating the optical emission properties of this compound, which arise from electron transitions. The emission characteristics of cerium compounds are highly dependent on the oxidation state of the cerium ion (Ce⁴⁺ or Ce³⁺) and its local environment. In nanocrystalline Ce(OH)₄, the PL spectra show distinct emission bands when compared to its calcined form, cerium dioxide (CeO₂). jos.ac.cnresearchgate.net

Studies on nanocrystalline this compound, synthesized via wet chemical routes, have revealed its unique luminescent behavior. When excited with a wavelength of 250 nm, nanocrystalline Ce(OH)₄ powder exhibits a different emission spectrum from that of bulk CeO₂. researchgate.net For comparison, bulk CeO₂ typically shows a broad emission band with a maximum at 417 nm, along with other peaks at approximately 478 nm, 520 nm, and 590 nm. researchgate.net The variance in the emission spectra between Ce(OH)₄ and CeO₂ underscores the influence of the hydroxide groups and the material's nanostructure on its electronic and optical properties. jos.ac.cnresearchgate.net

Furthermore, green photoluminescence has been observed at room temperature from cerium hydroxide layers. One study reported a distinct PL peak centered at 540 nm, which was attributed to the presence of a Ce(OH)₄ phase. aip.org This green emission was found to be thermally sensitive, disappearing upon high-temperature annealing, which transforms the hydroxide into an oxide. aip.org The investigation of these photoluminescent properties is essential for the potential application of this compound in optical devices. jos.ac.cnresearchgate.net

MaterialExcitation Wavelength (nm)Observed Emission Peaks (nm)Reference
Nanocrystalline Ce(OH)₄250Emission bands differ significantly from bulk CeO₂ jos.ac.cnresearchgate.net
Bulk CeO₂250417 (main), 478, 520, 590 researchgate.net
Cerium Hydroxide LayerNot specified540 (Green emission) aip.org

Surface-Sensitive Spectroscopic Probes

X-ray Photoelectron Spectroscopy (XPS) for Surface Oxidation States and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition and, most critically, the oxidation states of elements within the top few nanometers of a material's surface. For this compound, XPS is primarily used to distinguish between the Ce⁴⁺ and Ce³⁺ oxidation states, a key factor governing its chemical and catalytic properties. rsc.org

The analysis of the Ce 3d core level spectrum is particularly revealing. The spectrum is complex, featuring multiple peaks due to spin-orbit coupling (which splits the 3d level into 3d₅/₂ and 3d₃/₂ components) and final-state effects or multiplet splitting. thermofisher.comucl.ac.uk The resulting spectra for Ce⁴⁺ and Ce³⁺ are distinct. A characteristic feature of the Ce⁴⁺ state is a peak at a binding energy of approximately 917 eV (labeled u'''), which is absent in the spectrum for the Ce³⁺ state. thermofisher.comresearchgate.net By deconvoluting the complex Ce 3d envelope into its constituent peaks, the relative proportions of Ce⁴⁺ and Ce³⁺ on the surface can be quantified. researchgate.net

The O 1s spectrum provides complementary information, especially regarding the presence of hydroxide species. The O 1s signal can be deconvoluted into components representing different oxygen environments. Typically, peaks are assigned to lattice oxygen in an oxide (Ce⁴⁺-O) at around 529.7 eV, hydroxyl groups (Ce-OH) at approximately 531.8 eV, and adsorbed water molecules at higher binding energies. lib4ri.ch The presence and intensity of the Ce-OH peak can confirm the formation and extent of cerium hydroxide on the surface. lib4ri.ch Studies have shown that for as-synthesized ceria materials, the surface is often predominantly covered with cerium hydroxide. lib4ri.ch

Core LevelPeak LabelApproximate Binding Energy (eV)AssignmentReference
Ce 3dv~882.1Ce⁴⁺ (3d₅/₂) researchgate.net
v'~884.5Ce³⁺ (3d₅/₂) researchgate.net
v''~888.5Ce⁴⁺ (3d₅/₂) researchgate.net
u~900.6Ce⁴⁺ (3d₃/₂) researchgate.net
u'~902.7Ce³⁺ (3d₃/₂) researchgate.net
u''~907.4Ce⁴⁺ (3d₃/₂) researchgate.net
u'''~916.3 - 917Ce⁴⁺ (3d₃/₂) "Fingerprint" thermofisher.comresearchgate.net
v'''~898.0Ce⁴⁺ (3d₅/₂) researchgate.net
O 1s-~529.7Lattice Oxygen (Ce⁴⁺-O) lib4ri.ch
-~531.0 - 531.8Hydroxyl Groups (Ce-OH) lib4ri.ch
-~533.7Adsorbed Water (H₂O) lib4ri.ch

Resonant Photoelectron Spectroscopy (RPES) for Oxidation, Reduction, and Charge Transfer Phenomena

Resonant Photoelectron Spectroscopy (RPES) is a powerful synchrotron-based technique that offers enhanced sensitivity for probing the electronic states of specific elements, making it particularly useful for studying oxidation, reduction, and charge transfer in cerium compounds. The technique exploits the quantum mechanical interference between direct photoemission and a two-step autoionization process. mst.edu

For cerium, RPES involves tuning the incident photon energy to the Ce 4d absorption edge, which corresponds to the excitation of a 4d core electron to an empty 4f state (4d¹⁰4fⁿ → 4d⁹4fⁿ⁺¹). This excited state can then decay via an Auger-like process, resulting in a final state identical to that of direct photoemission from the valence band. This resonance phenomenon can dramatically enhance the photoemission intensity of the Ce 4f-derived states. mst.edubeilstein-journals.org

Crucially, the resonant energies are different for Ce³⁺ (4f¹) and Ce⁴⁺ (4f⁰) ions. By selectively tuning the photon energy to the resonance of either Ce³⁺ (around 120-122 eV) or Ce⁴⁺ (around 124.5 eV), it is possible to amplify the signal corresponding to that specific oxidation state in the valence band spectrum. beilstein-journals.orgaip.org This allows for the highly sensitive detection of changes in the cerium oxidation state. For instance, the reduction of Ce⁴⁺ to Ce³⁺ upon thermal annealing or chemical reaction can be clearly observed by the emergence of a strong resonant feature associated with the Ce³⁺ 4f state at a binding energy of about 1.6-2.0 eV when the photon energy is tuned to the Ce³⁺ resonance. beilstein-journals.orgaip.org This makes RPES an exceptional tool for tracking charge transfer phenomena at the surface of this compound and related materials.

Surface-Ligand Infrared (SLIR) Spectroscopy for Surface Structure and Adsorbate Interactions

Surface-Ligand Infrared (SLIR) Spectroscopy is a form of vibrational spectroscopy used to investigate surface structures and the interactions of adsorbed molecules (ligands) with the surface. This technique provides detailed information on the chemical bonds and functional groups present on the surface of a material like this compound.

The analysis can focus on the intrinsic vibrations of the material's surface groups. For Ce(OH)₄, the infrared spectrum displays characteristic bands corresponding to the stretching and bending vibrations of the hydroxyl (O-H) groups and the cerium-oxygen (Ce-O) bonds. researchgate.net The positions and shapes of these bands can provide insight into the structure, such as the nature of hydrogen bonding between adjacent hydroxyl groups.

Alternatively, SLIR often employs probe molecules, such as carbon monoxide (CO), which are adsorbed onto the surface. The vibrational frequency of the probe molecule is sensitive to the nature of the adsorption site. nih.gov For ceria-based materials, CO has been used extensively to identify different crystallographic facets and to detect the presence of surface defects like oxygen vacancies. nih.govaip.org The interaction of the probe molecule with surface Ce⁴⁺ ions or with Ce³⁺ ions at defect sites results in characteristic shifts in its vibrational frequency, which are detectable by IR spectroscopy. While most studies focus on CeO₂, the principles are directly applicable to understanding the surface chemistry of Ce(OH)₄, including its acidity, basicity, and the nature of its active sites for adsorption and catalysis. arxiv.org Furthermore, IR spectroscopy is used to characterize the coordination of organic or inorganic ligands to the cerium center in complex compounds, as evidenced by shifts in the vibrational bands of the ligand's functional groups (e.g., carboxylates) upon binding. mdpi.com

Thermal and Morphological Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability and Hydration Levels

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is essential for determining its thermal stability, stoichiometry, and, critically, its hydration levels. jos.ac.cn The compound is structurally a hydrated oxide, often represented as CeO₂·xH₂O.

Ce(OH)₄ → CeO₂ + 2H₂O

By quantifying the mass loss at each stage, the amount of adsorbed water and the number of structural hydroxide groups (i.e., the value of 'x' in CeO₂·xH₂O) can be precisely calculated. For instance, TGA has been used to suggest that some nanocrystalline forms of the material exist as a tetra-hydrated form, Ce(OH)₄. jos.ac.cnresearchgate.net This information is vital for understanding the material's composition and for defining the appropriate calcination temperatures required to convert the hydroxide precursor into the catalytically active cerium oxide.

Temperature Range (°C)ProcessDescriptionReference
< 200DehydrationLoss of physically adsorbed water/residual solvent. rsc.org
~200 - 400DehydroxylationDecomposition of structural hydroxide groups to form H₂O. indexcopernicus.com
> 400-Formation of stable, anhydrous Cerium(IV) oxide (CeO₂).

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Aggregation

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology and state of aggregation of this compound, often revealing features at the micro and nanoscale. Studies have shown that the morphology of cerium-based nanoparticles can vary significantly depending on the synthesis method.

For instance, this compound synthesized via a wet chemical route at ambient temperature shows highly agglomerated particles that are uniformly distributed. researchgate.net This agglomeration is often attributed to the small grain size and the presence of bulky hydroxyl groups on the surface. researchgate.net In some preparations, the particles form irregular agglomerates when concentrated for analysis. rsc.org

The shape of the particles can also be discerned through SEM. While some methods produce spherical particles, others can lead to different morphologies. osf.ioscielo.br For example, SEM analysis of cerium oxide nanoparticles has shown round shapes scattered across the surface. osf.io Magnification plays a crucial role; at lower magnifications like 500x, a smooth surface morphology might be observed, while at higher magnifications like 10,000x, the individual round particles with a uniform size become clearly visible. osf.io In other cases, SEM images reveal that nanoparticles have agglomerated to form larger, spherical-shaped particles. scielo.br

When prepared as part of a composite material, such as with iron(III) oxide, SEM confirms the presence of spherical nanoparticles, with diameters ranging from 25 to 60 nm, along with their aggregates. These particles can be evenly distributed on a substrate, forming a porous coverage. mdpi.com The synthesis precursor can also influence the resulting morphology. For example, using cerium chloride as a precursor can lead to more elongated and better-distributed particles compared to using cerium nitrate (B79036). researchgate.net

Table 1: Summary of SEM Findings for this compound and Related Cerium Oxides

Preparation Method/Precursor Observed Morphology Particle Size/Features Reference
Wet chemical route Highly agglomerated, uniformly distributed particles Small grain size researchgate.net
Precipitation Round particles Uniform size, visible at 10,000x magnification osf.io
Precipitation Agglomerated spherical-shaped particles - scielo.br
Combinatorial homogeneous precipitation Irregular agglomerates Average diameter 108 ± 41 nm rsc.org
CeO₂·Fe₂O₃ composite Spherical nanoparticles and their aggregates 25–60 nm mdpi.com

Transmission Electron Microscopy (TEM) and High-Resolution Variants for Nanoscale Morphology and Elemental Distribution

Transmission Electron Microscopy (TEM) and its high-resolution variants (HRTEM) provide more detailed insights into the nanoscale morphology, crystal structure, and elemental distribution of this compound and its derivatives.

TEM analysis confirms the nanostructured nature of these materials, often revealing particle sizes in the range of a few nanometers. For instance, cerium oxide nanoparticles synthesized by a precipitation method were found to have a particle size of approximately 16 nm. scielo.br Other studies have reported particle sizes in the range of 7-10 nm with a spherical morphology. osf.io In some syntheses, TEM images show spherical nanoparticles with diameters ranging from 40-80 nm. scielo.org.mx

HRTEM goes a step further by allowing visualization of the atomic lattice fringes, confirming the crystalline nature of the nanoparticles. For example, HRTEM images of cerium oxide nanoparticles have shown clear atomic fringes with an interplanar d-spacing of 0.32 nm, which corresponds to the (111) planes of the ceria crystal structure. scispace.com This technique is also crucial for assessing the size and distribution of the crystallites. scielo.org.mx

Furthermore, when coupled with techniques like Energy-Dispersive X-ray Spectroscopy (EDX) in a scanning TEM (STEM) mode, the elemental distribution within the sample can be mapped. High-angle annular dark-field (HAADF-STEM) imaging has been used to confirm the uniform distribution of cerium within nanoparticles. rsc.org EDX analysis provides elemental confirmation, verifying the presence of cerium and oxygen in the expected stoichiometry. scispace.com This is particularly useful in doped or composite materials to ascertain the distribution of the different elements. scirp.org

The morphology of the nanoparticles as observed by TEM can be influenced by the synthesis conditions. Different shapes such as nanospheres, nanorods, and nanocubes have been reported. mdpi.comrsc.org For instance, cerium oxide nanocrystals with shapes including spheres, nanowires, and nanorods can be synthesized by simply varying the anionic composition or the type of counter-ion during a precipitation-hydrothermal technique. researchgate.net

Table 2: Nanoscale Morphological and Elemental Data from TEM/HRTEM

Sample Description Technique Key Findings Dimensions Reference
Cerium oxide nanoparticles TEM Spherical morphology 7-10 nm osf.io
Cerium oxide nanoparticles TEM Spherical particles ~16 nm scielo.br
Cerium oxide nanoparticles TEM Spherical nanoparticles 40-80 nm scielo.org.mx
CeO₂ nanoparticles in GNF HRTEM, EDX Crystalline with (111) planes, confirmed Ce and O presence d-spacing = 0.32 nm scispace.com
Polymer-coated CeO₂ HAADF-STEM Uniform elemental distribution of Ce - rsc.org

X-ray Absorption Spectroscopy for Local Structure and Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic and electronic structure of a material. It is particularly useful for amorphous or nanocrystalline materials like this compound where long-range order is absent. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). aip.org

Extended X-ray Absorption Fine Structure (EXAFS) Studies on Coordination and Cluster Formation

EXAFS provides information about the local atomic environment of a specific element, including coordination numbers and bond distances to its nearest neighbors. aip.org

For cerium oxides, EXAFS studies at the Ce LIII-edge have been instrumental in characterizing the local structure. In hydrous and precipitated CeO₂ samples, an increase in the coordination number of the first Ce−O shell was observed, along with a longer Ce-O bond distance compared to anhydrous CeO₂. acs.org However, the coordination numbers for the second (Ce−Ce) and third (Ce−O) shells were found to be reduced, which is indicative of smaller particle sizes and increased hydration. acs.org

EXAFS studies have also shed light on the formation of cerium clusters in solution. In aqueous solutions of Ce(IV), the presence of Ce-Ce bonds indicates the formation of hydroxide clusters. nii.ac.jpresearchgate.net When a phosphate-containing molecule like diphenyl phosphate (B84403) (DPP), a model for DNA, is introduced, the Ce-Ce signal is significantly reduced at a 1:1 molar ratio, suggesting the formation of a Ce-DPP complex. nii.ac.jpresearchgate.net As the Ce(IV)/DPP ratio increases, the Ce-Ce signal reappears and strengthens, indicating the formation of a larger Ce-Ce-DPP cluster structure. nii.ac.jpresearchgate.net

In doped ceria, EXAFS has revealed local deviations from the average crystal structure. For instance, in gadolinium-doped ceria, a decrease in the average Ce-near neighbor oxygen bond length has been identified. aip.org DFT calculations have been used to support the interpretation of EXAFS data, suggesting the formation of hydrolytic Ce(IV) species up to a hexamer in size. researchgate.net

Table 3: Selected EXAFS Findings on Cerium Coordination

System Key Finding Bond Distance/Coordination Number Reference
Hydrous/precipitated CeO₂ Increased Ce-O coordination and bond distance - acs.org
Hydrous/precipitated CeO₂ Reduced Ce-Ce and outer Ce-O coordination - acs.org
Ce(IV) in aqueous solution Formation of Ce-DPP complex, disrupting Ce-Ce clusters - nii.ac.jpresearchgate.net
Ce(IV)/DPP > 1 Reformation of Ce-Ce bonds in a Ce-Ce-DPP structure - nii.ac.jpresearchgate.net
Gd-doped ceria Decrease in average Ce-near neighbor oxygen bond length 2.341 Å (undoped) to 2.325 Å (20% Gd) aip.org

X-ray Absorption Near Edge Structure (XANES) for Oxidation State Determination

The XANES region of the absorption spectrum is highly sensitive to the oxidation state and local geometry of the absorbing atom. aip.org For cerium, the Ce LIII-edge XANES is a distinctive fingerprint of its oxidation state. acs.org

Ce(IV) compounds exhibit a characteristic double-peak structure in their LIII-edge XANES spectra. acs.org The higher energy peak (labeled A) is due to a transition from the 2p core level to 5d-like states with no 4f occupancy, while the lower energy peak (labeled B) corresponds to a final state where a 4f level is occupied. acs.org In contrast, Ce(III) compounds show a single strong peak at an energy lower than peak B in Ce(IV). acs.orgiucr.org

This distinct difference allows for the quantification of Ce³⁺ and Ce⁴⁺ concentrations in mixed-valence systems. acs.org Studies on cerium oxide nanoparticles have used XANES to track the valence transition as a function of annealing temperature. At low temperatures, the spectra resemble that of a Ce(III) standard, indicating a trivalent state. iucr.org As the temperature increases, the spectrum shows a coexistence of Ce³⁺ and Ce⁴⁺ features, and at higher temperatures, it becomes identical to that of standard CeO₂, confirming a complete transition to the Ce(IV) state. iucr.org

High-energy resolution fluorescence-detection (HERFD) XANES provides even greater detail by overcoming the core-hole lifetime broadening, offering a more precise probe of the electronic structure. arxiv.org HERFD-XANES studies on CeO₂ nanoparticles have confirmed that even in very small nanoparticles, cerium remains predominantly in the +4 oxidation state. arxiv.org The pre-edge region of the Ce LIII HERFD-XANES spectra, which arises from the 2p to 4f transition, is particularly sensitive. A single pre-edge peak confirms the Ce(IV) state, as a Ce(III) ion would lead to a splitting of this feature. arxiv.orghzdr.de XANES analysis of cerium oxides precipitated in the presence of H₂O₂ showed no significant variation in the cerium valence state compared to anhydrous CeO₂, although the intensity of the white line peaks decreased. acs.org

Table 4: Characteristic Ce LIII-edge XANES Features

Cerium Oxidation State Key Spectral Feature Energy Region (approx.) Reference
Ce(IV) Double-peak structure (A and B) Peak A: ~5735-5739 eV, Peak B: ~5726-5729 eV acs.orggoogle.com
Ce(III) Single strong peak (C) ~5725.5 eV iucr.org
Ce(IV) Single pre-edge peak ~5718 eV hzdr.de

Table 5: List of Compound Names

Compound Name
This compound
Cerium(III) hydroxide
Cerium oxide
Ceric hydroxide
Cerium(IV) ammonium (B1175870) sulfate (B86663) dehydrate
Ammonium hydroxide
Iron(III) oxide
Cerium chloride
Cerium nitrate
Diphenyl phosphate
Gadolinium-doped ceria
Cerium(III) nitrate
Hydrogen peroxide
Ceric oxide
Cerium titanate pyrochlore
Bismuth-cerium oxide
Monazite
Ceric ammonium nitrate
Isopropanol
Hexamethylenetetramine
Europium-doped cerium oxide
Zinc oxide
Cadmium doped Cerium oxide
Polyamide
Poly(acrylic acid)
Poly(allylamine)
Methylene blue
Gold
Platinum
Glassy carbon
Sulfuric acid
Bisulfate
Sulfate
Nitric acid
Cetyltrimethylammonium bromide
Carbon
Nitrogen
Water
Ethanol
Pyridine

Fundamental Redox Chemistry and Reaction Mechanisms of Cerium Iv Hydroxide

Elucidation of Cerium(III)/Cerium(IV) Redox Cycling

The cornerstone of ceria's catalytic activity is the facile and reversible transition between the Ce(III) and Ce(IV) oxidation states (Ce³⁺ ↔ Ce⁴⁺ + e⁻). rsc.orgresearchgate.net This redox couple allows ceria-based materials to act as an "oxygen buffer," storing and releasing lattice oxygen in response to the surrounding chemical environment. researchgate.net The process is intrinsically linked to the formation and annihilation of oxygen vacancies within the ceria lattice. When a lattice oxygen atom is removed, two adjacent Ce⁴⁺ ions are reduced to Ce³⁺ to maintain charge neutrality, creating an oxygen vacancy. acs.org

The standard redox potential of the Ce(IV)/Ce(III) couple is highly sensitive to the chemical environment, including the pH and the presence of coordinating ligands (anions). researchgate.netosti.gov For instance, the potential varies significantly in different acids, a phenomenon attributed to the differential complexation of Ce³⁺ and Ce⁴⁺ ions by the acid's anions. osti.govsoton.ac.uk In many acidic solutions, Ce³⁺ exists as a hydrated ion, such as [Ce(H₂O)₉]³⁺, while the more oxophilic Ce⁴⁺ readily forms complexes with anions. nih.govacs.org This differential stabilization significantly shifts the equilibrium and, therefore, the redox potential. osti.govnih.gov The kinetics of this electron transfer can be highly asymmetrical and are influenced by the electrode material and the dissociation of cerium-sulfate complexes in solution. acs.orgacs.orgrsc.org

Table 4.1.1: Influence of Acid Medium on Ce(IV)/Ce(III) Redox Potential

Acid Medium (1 M) Standard Potential (vs. SHE) Reference
HClO₄ 1.74 V researchgate.net
H₂SO₄ 1.44 V umich.edu
HNO₃ 1.61 V umich.edu
HCl 1.28 V researchgate.net

Note: Potentials can vary with acid concentration and temperature.

Mechanisms of Reactive Oxygen Species Generation

Cerium(IV) hydroxide (B78521) and ceria nanoparticles are known to generate or scavenge reactive oxygen species (ROS), a behavior that is highly dependent on the Ce³⁺/Ce⁴⁺ ratio at the surface. frontiersin.orgnih.gov The generation of superoxide (B77818) radicals (O₂•⁻) is a key process. Density Functional Theory (DFT) calculations show that superoxide radicals can form through the direct interaction of molecular oxygen (O₂) with low-coordinated Ce³⁺ sites on the surface of reduced ceria. acs.org In this process, an electron is transferred from a Ce³⁺ ion to an adsorbed O₂ molecule, resulting in the formation of a Ce⁴⁺ ion and a superoxide anion. rsc.org

The interaction of O₂ with two-electron donor centers, such as surface oxygen vacancies, typically leads to the formation of diamagnetic peroxide species (O₂²⁻). acs.org However, the Ce³⁺ sites act as single-electron donors, favoring the formation of the paramagnetic superoxide radical. acs.org These superoxide anions can subsequently participate in reactions that produce other damaging ROS, such as hydroxyl radicals (•OH). nih.gov Conversely, Ce³⁺ sites can also act as antioxidants by scavenging superoxide and hydroxyl radicals, while Ce⁴⁺ sites can mimic catalase activity by reacting with hydrogen peroxide. rsc.orgfrontiersin.org This dual pro- and anti-oxidant capability is a unique feature of cerium-based nanomaterials. arxiv.org

The proposed mechanism for superoxide scavenging involves the oxidation of Ce³⁺: O₂•⁻ + Ce³⁺ + 2H⁺ → H₂O₂ + Ce⁴⁺ rsc.org

Role as a Lewis Acid Catalyst in Chemical Transformations

The Ce⁴⁺ ion in cerium(IV) hydroxide and related compounds is a hard Lewis acid, meaning it is a strong electron pair acceptor. This property allows it to activate a wide variety of organic substrates, particularly those containing Lewis basic sites like oxygen or nitrogen atoms (e.g., alcohols, carbonyls). By coordinating to a substrate, the Ce(IV) center withdraws electron density, making the substrate more susceptible to nucleophilic attack or other transformations.

In some catalytic systems, surface oxygen vacancies on ceria can act as Lewis base sites, which are important for activating or stabilizing key intermediates like bidentate carbonate. oup.com The Lewis acidic Ce⁴⁺ sites and Lewis basic oxygen vacancies can work in concert to facilitate reactions. Furthermore, the electron-deficiency of Ce(IV) centers can be harnessed to increase the electrophilicity and enhance the catalytic performance of other metals in composite materials. osti.gov

Cooperative Catalysis involving Cerium(III) and Cerium(IV) Active Sites

Increasingly, research indicates that the most effective cerium-based catalysts rely on the synergistic interplay between adjacent Ce³⁺ and Ce⁴⁺ sites. tandfonline.comnih.gov This cooperative mechanism is particularly evident in hydrolysis reactions and certain oxidation processes. In these systems, the two oxidation states perform distinct but complementary roles.

A well-established model for the hydrolysis of phosphates proposes that the more acidic Ce⁴⁺ ion acts as a Lewis acid, coordinating to and activating the phosphate (B84403) group. tandfonline.comnih.gov Simultaneously, an adjacent Ce³⁺ site provides a metal-bound hydroxide (Ce³⁺-OH). tandfonline.com The hydroxide bound to Ce³⁺ is a much stronger nucleophile than one bound to Ce⁴⁺, and it performs the nucleophilic attack on the activated phosphate center, leading to bond cleavage. tandfonline.com This dual-site mechanism has been observed in catalysts ranging from ceria nanoparticles to complex Ce-based metal-organic frameworks (MOFs), where the ratio of Ce³⁺ to Ce⁴⁺ is crucial for catalytic efficiency. frontiersin.orgtandfonline.comnih.gov This cooperative effect has also been proposed for the oxidation of benzyl (B1604629) alcohol. orientjchem.org

A similar synergistic mechanism has been proposed for the hydrolysis of organophosphorus compounds using a UiO-66(Ce) nanozyme. In this system, it was proposed that a Ce(IV)-OH site first coordinates with the phosphate group to activate the P-O bond, and then a Ce(III)-OH site attacks the phosphorus atom in a nucleophilic substitution. nih.gov

Identification and Characterization of Catalytically Active Hydroxo-Clusters

The active sites in cerium-based catalysts are often not isolated ions but rather polynuclear clusters, particularly in hydrated or hydroxylated forms. In Ce-based metal-organic frameworks (MOFs), the fundamental building blocks are often inorganic clusters like the {Ce₆} cluster. rsc.org For example, in the UiO-66(Ce) MOF, the catalytically active units are Ce₆O₄(OH)₄ clusters, which are connected by organic linkers. nih.gov XPS analysis has shown that these clusters contain a mix of Ce³⁺ and Ce⁴⁺ ions, with an average of two Ce³⁺ and four Ce⁴⁺ ions per cluster, enabling the cooperative catalysis described previously. tandfonline.comnih.gov

In other systems, the formation of dimeric cerium(IV) species, such as [Ce-O-Ce]⁶⁺, has been indicated by kinetic studies in acidic media. orientjchem.org Mechanistic studies on the photocatalytic oxidation of alcohols using large cerium-oxysulfate clusters (e.g., Ce₇₀) have highlighted the role of these well-defined structures in controlling reactivity and selectivity. osti.gov The surface of these clusters provides a controlled environment for radical generation, altering reaction pathways compared to homogeneous catalysts. osti.gov The introduction of other transition metals into these cerium-oxo clusters can further tune their reactivity by creating or enhancing oxygen defects. osti.gov

Investigations of Oxygen Vacancy Formation and Dynamics on Cerium Oxide Surfaces

Oxygen vacancies (Oᵥ) are point defects in the ceria lattice that are paramount to its catalytic function. researchgate.netnih.gov They are the primary sites for oxygen exchange and are intimately linked to the Ce³⁺/Ce⁴⁺ redox cycle. rsc.orgacs.org The formation of an oxygen vacancy involves the removal of a neutral oxygen atom from the lattice, leaving behind two electrons that become localized on two neighboring Ce⁴⁺ ions, reducing them to Ce³⁺. acs.org

The energy required to form an oxygen vacancy is highly dependent on its location (surface vs. subsurface) and the specific crystal facet of the ceria. acs.orgresearchgate.net For example, the (111) surface is the most stable facet of ceria, and vacancy formation is more difficult here compared to the more open and reactive (110) and (100) surfaces. acs.orgresearchgate.netnih.gov At low temperatures on the (111) surface, subsurface vacancies can be more stable than surface ones. frontiersin.org However, at higher temperatures, vacancies can migrate and form linear clusters, exposing ensembles of Ce³⁺ ions to reactants. researchgate.net The dynamics of these vacancies, including their formation, migration, and clustering, are crucial for catalytic processes like the water-gas shift reaction and CO oxidation. researchgate.net The presence of these vacancies facilitates the dissociation of molecules like H₂O and the activation of CO₂. oup.com

Table 4.6.1: Calculated Oxygen Vacancy Formation Energies on Ceria Surfaces

Ceria Facet Vacancy Location Formation Energy Range (DFT+U) Reference
Bulk - 2.5 - 3.5 eV acs.org
(111) Subsurface Lower than surface researchgate.netfrontiersin.org
(110) Surface 1.0 - 2.5 eV acs.org
(100) Surface Generally higher than (110) researchgate.net

Note: Values are theoretical and can vary based on the computational method (e.g., DFT+U vs. hybrid DFT). researchgate.net

Mechanistic Studies of Specific Oxidation Reactions

CO Oxidation: The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) over ceria-based catalysts is a classic example of its redox functionality. The most widely accepted mechanism is the Mars-van Krevelen mechanism. mdpi.com In this process, a CO molecule adsorbs onto the catalyst surface and reacts with a lattice oxygen atom from the ceria, forming CO₂ and leaving behind an oxygen vacancy (and two Ce³⁺ sites). mdpi.comrsc.org The catalyst is then regenerated when the oxygen vacancy is filled by an oxygen atom from the gas phase (O₂), re-oxidizing the Ce³⁺ sites back to Ce⁴⁺. nih.gov The formation of the oxygen vacancy is often the rate-determining step. mdpi.com The presence of hydroxyl groups on the ceria surface, particularly under conditions with H₂, can alter the mechanism, leading to the formation of carbonate or formate (B1220265) intermediates. mdpi.comresearchgate.net

Alcohol Oxidation: Cerium(IV) compounds are potent oxidants for alcohols. mgesjournals.commgesjournals.com The mechanism often involves the formation of a complex between the Ce(IV) ion and the alcohol molecule. orientjchem.org This is followed by a rate-limiting, single-electron transfer step within the complex, which disproportionates to yield a Ce(III) ion, a proton, and an alkoxy radical intermediate. orientjchem.orgacs.org This radical can then undergo further rapid oxidation. mgesjournals.com In photocatalytic systems, light can be used to induce a ligand-to-metal charge transfer (LMCT) in Ce(IV)-alkoxide complexes, leading to the homolytic cleavage of the Ce-O bond and the generation of the alkoxy radical. acs.orgnih.gov In some cases, the reaction can be catalyzed by ruthenium complexes with cerium(IV) acting as the terminal oxidant. researchgate.net

Phosphoester and Pyrophosphate Hydrolysis Mechanisms

The remarkable catalytic activity of the cerium(IV) ion in the hydrolysis of phosphoesters and pyrophosphates has been well-established, with reaction rate accelerations far exceeding those of other metal ions. tandfonline.comnih.gov The mechanism of action leverages the unique properties of the Ce(IV) ion, often in cooperation with its reduced Ce(III) form, to facilitate the cleavage of stable P-O bonds. tandfonline.comtandfonline.com

At the core of the mechanism is the function of Ce(IV) as a potent Lewis acid. core.ac.ukresearchgate.net It coordinates to the oxygen atoms of the phosphate or pyrophosphate group, thereby activating the phosphorus center toward nucleophilic attack. researchgate.netfrontiersin.org This interaction withdraws electron density from the phosphodiester linkage, making it more susceptible to hydrolysis. nih.gov

A key feature of cerium-based hydrolysis is the concept of cooperative catalysis, which is reminiscent of the mechanisms employed by metalloenzymes like alkaline phosphatase. tandfonline.com This cooperation can occur between two or more cerium ions or between cerium and another metal ion. tandfonline.comnih.gov In systems involving cerium hydroxide or cerium oxide nanoparticles, Ce(IV) and Ce(III) sites often coexist and work in concert. tandfonline.comtandfonline.com The Ce(IV) ion acts as the Lewis acid to activate the substrate, while a Ce(III) ion provides a metal-bound hydroxide (or water molecule that acts as its precursor) which serves as the effective nucleophile for the attack on the activated phosphorus atom. tandfonline.comnih.govresearchgate.net

Kinetic studies and structural analysis have identified specific catalytically active species in solution. Under acidic conditions (pH < 2.5) where the formation of cerium hydroxide gel is limited, the active species for DNA hydrolysis was identified as a bimetallic hydroxo-cluster, [Ce₂(OH)₄]⁴⁺. nih.gov In this cluster, two Ce(IV) ions are bridged by two hydroxide groups. nih.gov The mechanism involves the coordination of the phosphodiester linkage to both Ce(IV) ions, which strongly activates the phosphorus atom. nih.gov The subsequent nucleophilic attack is carried out by a hydroxide ion coordinated to one of the Ce(IV) ions, a process favored by the proximity of the nucleophile and the electrostatic stabilization of the negatively charged transition state by the cationic cluster. nih.gov

In neutral solutions, other polynuclear hydroxo/oxo species are responsible for the catalytic activity. nih.gov The specific nature of these species can be complex and dependent on the method of preparation and pH. nih.gov For the hydrolysis of the model phosphodiester bis(p-nitrophenyl) phosphate (BNPP), various active species have been proposed. nih.gov

Catalytically Active Cerium(IV) Species in Phosphoester Hydrolysis
Proposed Active SpeciesSubstratepH ConditionsKey Mechanistic RoleSource
[Ce₂(OH)₄]⁴⁺DNA (phosphodiester)Acidic (&lt; 2.5)Bimetallic Lewis acid activation; intramolecular hydroxide nucleophile delivery nih.gov
Ce₂(OH)₇⁺bis(p-nitrophenyl) phosphate (BNPP)Neutral (5-8)Active species in second-order kinetics nih.gov
Ce₄(OH)₁₃³⁺, Ce₄(OH)₁₄²⁺, Ce₄(OH)₁₅⁺bis(p-nitrophenyl) phosphate (BNPP)Neutral (5 to &gt;7)Polynuclear active species; activity increases with higher positive charge nih.gov
Cooperative Ce⁴⁺/Ce³⁺ sitesPyrophosphates, PhosphoestersPhysiologicalCe⁴⁺ acts as Lewis acid; Ce³⁺ provides hydroxide nucleophile tandfonline.comnih.gov

The hydrolysis of pyrophosphates follows a similar mechanistic principle. For instance, in cerium-based metal-organic frameworks (MOFs) that effectively hydrolyze ATP to AMP and inorganic phosphate, the catalysis is performed by Ce₆O₄(OH)₄ clusters on the MOF surface. tandfonline.com These clusters contain both Ce(IV) and Ce(III) ions. The Ce(IV) ions bind and activate the pyrophosphate group, while the Ce(III) ions provide the metal-bound hydroxide nucleophile for the hydrolytic cleavage. tandfonline.comnih.gov This dual-functionality allows for the efficient breakdown of otherwise stable pyrophosphate bonds under physiological conditions. tandfonline.com

N-Oxidation Pathways involving Hydrogen Peroxide and Peroxo-Intermediates

This compound, in conjunction with hydrogen peroxide (H₂O₂), serves as an effective catalytic system for oxidation reactions, including the N-oxidation of pyridine-based derivatives. researchgate.net The reactivity in these systems is governed by the redox cycling between Ce(IV) and Ce(III) and the formation of highly reactive peroxo-cerium intermediates. researchgate.netarxiv.org

The interaction of hydrogen peroxide with cerium species is complex. H₂O₂ can act as both an oxidizing and a reducing agent. arxiv.org For example, it can oxidize Ce(III) to Ce(IV), a common step in the synthesis of this compound from cerium(III) precursors. scispace.com Conversely, it can also reduce Ce(IV) to Ce(III). arxiv.org This dual reactivity is central to the catalytic cycle.

In the presence of H₂O₂, cerium(IV) species can form cerium-peroxo (Ce-O₂²⁻) and/or cerium-hydroperoxo (Ce-OOH⁻) complexes. researchgate.netarxiv.org The formation of these stable intermediates has been confirmed by spectroscopic methods and is considered a key step in the catalytic cycle for H₂O₂ disproportionation and other oxidation reactions. researchgate.netarxiv.org These peroxo species are potent oxidizing agents.

The general mechanism for N-oxidation of substrates like pyridines using a Ce(IV)/H₂O₂ system involves several key steps. In one proposed pathway, Ce(IV) is first reduced to Ce(III) by a substrate or another component. The Ce(III) is then re-oxidized back to Ce(IV) by hydrogen peroxide, completing the catalytic cycle. acs.org

Alternatively, a Fenton-like reaction mechanism can be at play. In a system designed for the degradation of organic pollutants using Ce(IV)/H₂O₂/hydroxylamine (B1172632), it was proposed that Ce(IV) first reacts with hydroxylamine to form an aminoxyl radical (NH₂O•) and Ce(III). acs.org The generated Ce(III) is then oxidized by H₂O₂ back to Ce(IV), while the aminoxyl radical reacts with more H₂O₂ to produce highly oxidative hydroxyl radicals (HO•). acs.org This demonstrates the ability of the Ce(III)/Ce(IV) couple to facilitate the generation of various reactive oxygen species from H₂O₂.

The efficiency and pathway of the N-oxidation reaction can be influenced by the specific cerium catalyst used, whether it is a simple salt, a polyoxometalate, or a heterogeneous catalyst. researchgate.net For example, incorporating Ce(IV) into polyoxometalate structures has been shown to significantly enhance catalytic activity for the oxidation of pyridines with H₂O₂. researchgate.net

Intermediates and Reactions in Cerium/H₂O₂ Systems
Species/ReactionDescriptionSignificanceSource
Ce³⁺ + H₂O₂ → Ce⁴⁺Oxidation of Ce(III) to Ce(IV) by hydrogen peroxide.Regeneration of the active Ce(IV) state in catalytic cycles. scispace.comacs.org
Ce⁴⁺ + H₂O₂ → Ce³⁺Reduction of Ce(IV) to Ce(III) by hydrogen peroxide.Contributes to the redox cycling of cerium. arxiv.org
Cerium-peroxo (Ce-O₂²⁻)Stable intermediate formed from the reaction of cerium oxide with H₂O₂.Key reaction intermediate in H₂O₂ disproportionation and oxidation reactions. researchgate.netarxiv.org
Cerium-hydroperoxo (Ce-OOH⁻)Intermediate species formed from the reaction of cerium oxide with H₂O₂.Potential reactive intermediate in oxidation catalysis. researchgate.net
Ce(IV)/H₂O₂/HydroxylamineA triple system generating aminoxyl and hydroxyl radicals.Demonstrates a pathway for generating reactive oxygen species for oxidation. acs.org

Advanced Catalytic Applications Research of Cerium Iv Hydroxide

Environmental Catalysis

Cerium(IV) hydroxide (B78521) and its derivatives, primarily cerium oxide (CeO₂), are proving to be highly effective catalysts in several environmental applications. srce.hrdiva-portal.org The compound's high oxygen storage capacity and the mobility of oxygen within its lattice structure are key to its performance. srce.hrresearchgate.net

Exhaust Gas Treatment Catalysis (e.g., CO and NOx Oxidation)

Cerium(IV) hydroxide is a crucial component in modern three-way catalytic converters used in vehicles to reduce harmful emissions. srce.hrgoogle.com These catalysts simultaneously convert carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx) into less harmful substances like carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂). srce.hrgoogle.com

The catalytic mechanism involves the reversible conversion between Ce³⁺ and Ce⁴⁺. google.com Under oxygen-rich conditions, Ce³⁺ is oxidized to Ce⁴⁺, storing oxygen. When oxygen levels are low, Ce⁴⁺ is reduced back to Ce³⁺, releasing the stored oxygen to oxidize CO and hydrocarbons. google.com This oxygen storage capacity ensures efficient pollutant conversion even under fluctuating exhaust gas conditions. google.com Research has shown that cerium oxide-based catalysts can significantly reduce CO and NOx emissions from diesel engines. taylors.edu.my The addition of cerium oxide nanoparticles to diesel fuel has been found to lower NOx emissions by promoting more complete combustion. taylors.edu.my

Table 1: Performance of Cerium-Based Catalysts in Exhaust Gas Treatment
Catalyst SystemPollutant TargetedKey Findings
Cerium Oxide in Three-Way ConvertersCO, NOx, HydrocarbonsFacilitates the conversion of pollutants to harmless substances through its oxygen storage capacity. srce.hrgoogle.com
Cerium Oxide Nano-additives in DieselNOx, CO, HydrocarbonsReduces NOx emissions by 14% and HC emissions by 56.5% by acting as an oxygen-donating catalyst. taylors.edu.my
Ni-CeO₂ CatalystCOHigh activity for CO oxidation due to the interaction between nickel and ceria. oup.com

Degradation of Organic Pollutants via Fenton-like Reactions

Cerium-based materials are effective catalysts in Fenton-like reactions for the degradation of persistent organic pollutants in wastewater. aun.edu.egresearchgate.net These advanced oxidation processes (AOPs) generate highly reactive hydroxyl radicals (•OH) that can break down a wide range of organic compounds. aun.edu.egresearchgate.neteeer.org

In these systems, the Ce³⁺/Ce⁴⁺ redox cycle plays a crucial role. eeer.org Studies have demonstrated that a homogeneous Fe³⁺-Ce³⁺-H₂O₂ Fenton-like process can effectively degrade catechol, a common industrial pollutant, achieving up to 97% degradation at a neutral pH of 7. eeer.orgeeer.org The presence of cerium ions enhances the generation of •OH radicals and facilitates the regeneration of Fe²⁺, which is essential for the Fenton reaction cycle. eeer.orgeeer.org Furthermore, cerium-based metal-organic frameworks (Ce-MOFs) have shown high efficiency in the oxidative degradation of various dyes, such as rhodamine B and methyl blue, using hydrogen peroxide as an oxidant. aun.edu.egresearchgate.net

Table 2: Degradation of Organic Pollutants using Cerium-Based Fenton-like Catalysts
Catalyst SystemPollutantDegradation Efficiency
Homogeneous Fe³⁺-Ce³⁺-H₂O₂Catechol (10 mM)~97% at pH 7 eeer.orgeeer.org
Ce-MOF with H₂O₂Rhodamine BHigh aun.edu.egresearchgate.net
Ce-MOF with H₂O₂Methyl BlueHigh aun.edu.egresearchgate.net
Ce-MOF with H₂O₂Congo RedHigh aun.edu.egresearchgate.net

Water-Gas Shift Reaction (WGS)

The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a critical process for producing high-purity hydrogen for applications such as fuel cells. oup.comoup.com Cerium-based catalysts, particularly those combining ceria with other metals, have shown significant activity and selectivity for this reaction. oup.comoup.commdpi.com

The catalytic activity of ceria in the WGS reaction is linked to its ability to activate water and its redox properties. researchgate.net Nickel-cerium(IV) oxide (Ni-CeO₂) catalysts have been found to be highly active and selective for the high-temperature WGS reaction. oup.comoup.com The incorporation of Ni²⁺ ions into the CeO₂ lattice enhances the catalytic performance. oup.comoup.com Gold nanoparticles supported on ceria-modified layered double hydroxides have also demonstrated improved performance in the medium-temperature WGS reaction. mdpi.com

Oxidation of Volatile Organic Compounds (VOCs)

Cerium-based catalysts are being extensively researched for the total oxidation of volatile organic compounds (VOCs), which are harmful air pollutants emitted from various industrial processes. srce.hrresearchgate.netscielo.brmdpi.com The catalytic oxidation of VOCs converts them into less harmful CO₂ and H₂O. scielo.br

The effectiveness of cerium-containing catalysts in VOC oxidation is attributed to their redox properties and high oxygen mobility. nih.gov The addition of cerium to copper-based catalysts supported on gamma-alumina has been shown to enhance the catalytic activity for the complete oxidation of benzene, toluene, and o-xylene (B151617) (BTX). researchgate.net Cerium-doped CuFe-layered materials have also exhibited high efficiency in the oxidation of o-xylene and N,N-dimethylacetamide, with the ability to achieve over 95% removal at 450 °C. nih.gov

Table 3: Catalytic Oxidation of Volatile Organic Compounds (VOCs) over Cerium-Based Catalysts
Catalyst SystemVOCKey Findings
Ce/Cu/γ-Al₂O₃Benzene, Toluene, o-XyleneCerium enhances the catalytic activity of copper catalysts for complete VOC oxidation. researchgate.net
Co/γ-Al₂O₃-CeO₂n-hexane, Benzene, Toluene, o-xyleneCobalt catalysts supported on a mixed alumina-ceria support showed the best performance. scielo.br
Ce-CuFe Layered Materialo-Xylene, N,N-dimethylacetamideAchieved >95% VOC removal at 450 °C and showed excellent reusability. nih.gov

Wet Oxidation Processes for Industrial Effluents

Catalytic wet oxidation (CWO) is a promising technology for treating industrial wastewater containing high concentrations of refractory organic pollutants. mdpi.comnih.govcore.ac.uk Cerium-based catalysts have demonstrated high activity in the CWO of various industrial effluents. mdpi.comnih.govcore.ac.ukuc.pt

For instance, a mixed cerium-cobalt oxide catalyst has been successfully used for the removal of formaldehyde (B43269) from industrial wastewater. mdpi.comnih.gov Research has shown that a higher cerium content in the catalyst promotes the oxidation of formaldehyde. mdpi.com Similarly, manganese-cerium (Mn/Ce) composite oxides have proven to be highly effective for the wet oxidation of acrylic acid, achieving a 97.7% reduction in total organic carbon (TOC). core.ac.uk These catalysts are also effective in degrading other refractory compounds like acetic acid. core.ac.uk

Synthetic Catalysis

Beyond environmental applications, this compound and its derivatives are emerging as valuable catalysts in synthetic organic chemistry. The unique reactivity of cerium compounds is being harnessed to develop new and efficient synthetic methodologies. acs.org

Research into cerium(IV) alkoxide complexes has opened up avenues for their use in various synthetic transformations. acs.org While the provided search results focus heavily on environmental catalysis, the principles of redox activity and Lewis acidity that make cerium compounds effective in those areas are also applicable to synthetic catalysis. For example, Ce-based metal-organic frameworks have demonstrated excellent catalytic activity in the oxidation of olefins and alcohols, showcasing their potential in fine chemical synthesis. aun.edu.egresearchgate.net These catalysts achieved 100% conversion of cinnamyl alcohol to benzaldehyde (B42025) and 53% conversion of styrene (B11656) to styrene oxide. aun.edu.egresearchgate.net

Industrial Chemical Synthesis Catalysis (e.g., Oxidation of Organic Compounds)

This compound and its derivatives, primarily cerium(IV) oxide, are extensively utilized as catalysts in industrial chemical synthesis, particularly in the oxidation of organic compounds. core.ac.ukgoogle.com The catalytic activity of ceria is closely linked to its ability to form oxygen vacancies, which facilitates the reaction between an adsorbed organic molecule and surface oxygen. srce.hr

One notable application is in the oxidation of aromatic and alkyl-substituted aromatic compounds to produce quinonoid compounds. google.com Research has shown that using an acidic, aqueous solution of a ceric oxidant in the presence of catalytic amounts of chromium cations can lead to high yields and selectivity of the desired quinone product. google.com The process is effective under ambient temperature and pressure conditions, typically between 20°C and 75°C. google.com

Furthermore, cerium-based catalysts have been investigated for the chemoselective acetalization of carbonyl compounds with alcohols. A CePO₄ catalyst, synthesized via a hydrothermal method, has demonstrated high performance in the acetalization of 5-hydroxymethylfurfural (B1680220). rsc.org Mechanistic studies suggest that CePO₄ acts as a bifunctional catalyst, with its Lewis acid and weak base sites interacting with the carbonyl compound and alcohol, respectively. rsc.org

The table below summarizes the catalytic performance of various catalysts in the acetalization of 5-hydroxymethylfurfural with methanol (B129727).

CatalystConversion (%)Selectivity to 2a (%)
CePO₄8196
H₂SO₄990
p-toluenesulfonic acid990
Sc(OTf)₃990
Ce(OTf)₃990
K₃PO₄0-
K₂HPO₄0-
KH₂PO₄0-
None0-
Data sourced from a study on a bifunctional cerium phosphate (B84403) catalyst. rsc.org

CO₂ Hydrogenation and Biodiesel Production

This compound-derived catalysts, particularly ceria (CeO₂), are gaining prominence in CO₂ conversion and biodiesel production, addressing critical environmental and energy challenges. researchgate.netacs.orgd-nb.info

In CO₂ hydrogenation , ceria-based catalysts are highly tunable and show great potential due to their abundant oxygen vacancies and strong metal-support interactions. acs.org The reduced and basic surface of ceria promotes the adsorption and decomposition of CO₂, while oxygen vacancies catalyze the formation and dissociation of reaction intermediates. frontiersin.org The nature of the metal active phase supported on ceria can control the selectivity of the reaction. For instance, Pt/CeO₂ and Cu/CeO₂ are highly selective towards carbon monoxide (CO), whereas Ni-based catalysts favor the production of methane (B114726). frontiersin.org The combination of multiwalled carbon nanotubes with undoped CeO₂ nanoparticles has been shown to be effective for the electrocatalytic reduction of CO₂ to formic acid at a low overpotential. acs.org

In biodiesel production , cerium oxide is utilized as a robust heterogeneous catalyst for the transesterification of oils. d-nb.inforesearchgate.net While pure CeO₂ can be inactive, its combination with other oxides, such as calcium oxide (CaO), significantly enhances catalytic activity. mdpi.com The interaction between CaO and CeO₂ can reduce the leaching of the active component and increase the number of active sites. mdpi.com For example, a 30CaO@CeO₂ catalyst, prepared by wet impregnation, achieved a high fatty acid methyl ester (FAME) yield of 97.6% in the transesterification of palm oil. mdpi.com This catalyst also demonstrated good reusability, maintaining a FAME yield of over 90% after three cycles. mdpi.com

The following table presents the catalytic activity of different CaO@CeO₂ catalysts in biodiesel production.

CatalystCaO Loading (wt%)FAME Yield (%)
10CaO@CeO₂1093.2
20CaO@CeO₂2095.8
30CaO@CeO₂3097.6
40CaO@CeO₂4096.5
Data sourced from a study on CaO@CeO₂ solid base catalysts. mdpi.com

Methane Steam Reforming

This compound-derived materials, particularly cerium oxide, are crucial in methane steam reforming, a process for producing hydrogen (H₂) and synthesis gas (syngas). nih.govmdpi.com Ceria's ability to store and release oxygen, coupled with its redox properties (Ce⁴⁺ ↔ Ce³⁺), enhances the catalytic activity and stability of nickel-based catalysts commonly used in this process. nih.govgoogle.com

The addition of ceria to catalysts can promote the water-gas shift reaction and favor catalytic activity at the metal-support interface. mdpi.com The presence of oxygen vacancies in the ceria structure is beneficial for the activation and dissociation of water, which in turn increases the activity of methane steam reforming. google.com

Research has shown that incorporating cerium into SBA-16 supported nickel oxygen carriers improves their performance in chemical looping steam methane reforming (CL-SMR). mdpi.com The 15Ni/Ce-SBA-16(40) oxygen carrier exhibited high methane conversion (99.7%) and H₂ yield (85.6%) at 700°C. mdpi.com The incorporation of cerium also significantly improved the catalyst's lifetime at high temperatures. mdpi.com

The table below shows the effect of temperature on the performance of the 15Ni/Ce-SBA-16(40) oxygen carrier in CL-SMR.

Temperature (°C)Methane Conversion (%)H₂ Yield (%)
50086.068.0
60095.278.5
70099.785.6
Data sourced from a study on cerium-incorporated SBA-16 supported Ni-based oxygen carriers. mdpi.com

Heterogeneous and Homogeneous Catalytic Systems

This compound and its compounds are employed in both heterogeneous and homogeneous catalytic systems, each offering distinct advantages.

Heterogeneous systems , where the catalyst is in a different phase from the reactants, are prevalent in industrial applications due to their ease of separation and reusability. d-nb.inforesearchgate.net Ceria-based materials are extensively used as heterogeneous catalysts or catalyst supports. srce.hrcore.ac.uk For example, cerium(IV)-sandwiched polyoxometalate intercalated in layered double hydroxides (LDHs) has been developed as an effective heterogeneous catalyst for the oxidation of pyridines. researchgate.net Similarly, incorporating cerium cations into layered double hydroxides (MgAlCe-LDH) creates a heterogeneous multifunctional catalyst for the efficient Meerwein-Ponndorf-Verley (MPV) reduction of carbonyl compounds. nih.govacs.org These solid catalysts demonstrate good recyclability and versatility. nih.gov

Homogeneous systems , where the catalyst is in the same phase as the reactants, can offer high activity and selectivity. Cerium(IV) salts and cerium(IV)-sandwiched polyoxometalates have been used as homogeneous catalysts for the oxidation of pyridines. researchgate.net While these systems can achieve excellent results, they often face challenges in catalyst recovery and reuse. researchgate.net The development of cerium catalysts with a unique Ce(IV)/Ce(III) couple has opened new avenues for redox-mediated organic transformations in homogeneous catalysis. nih.gov

Dopant Effects on Catalytic Activity and Selectivity

Doping this compound-derived catalysts with other elements is a powerful strategy to enhance their catalytic activity and selectivity. mdpi.comaaqr.org Dopants can modify the catalyst's electronic structure, create defects, and improve redox properties. mdpi.commdpi.com

For instance, doping manganese oxide (MnOx) catalysts with ceria for the selective catalytic reduction (SCR) of NO with NH₃ at low temperatures has shown significant improvements. aaqr.org A small amount of cerium doping can increase the exposure of Mn atoms on the catalyst surface, leading to higher SCR activity. aaqr.org The optimal Mn₀.₁₅Ce₀.₀₅/Ti catalyst achieved over 98% NO conversion at 175°C. aaqr.org Cerium doping also enhances the catalyst's resistance to SO₂ poisoning by preferentially forming surface sulfates on the Ce dopants, thereby protecting the active MnOx phase. aaqr.org

In another example, co-doping Ba₂Ti₅O₁₂ catalysts with cerium and manganese for low-temperature NH₃-SCR induces synergistic effects. mdpi.com Cerium incorporation enhances the concentration of reactive oxygen species, stabilizes the Mn⁴⁺/Ce⁴⁺ redox pair, and increases the number of Lewis acid sites, which improves NH₃ adsorption and activation. mdpi.com The presence of a mixed Ce³⁺/Ce⁴⁺ valence state is crucial for facilitating efficient redox cycling and enhancing catalytic performance. mdpi.com

The effect of cerium doping on the catalytic performance of VPO catalysts for the selective oxidation of n-butane to maleic anhydride (B1165640) has also been investigated. acs.org The addition of cerium increases the relative amount of the surface V⁴⁺ phase and promotes the mobility of surface lattice oxygen, which benefits the formation of maleic anhydride. acs.org

The following table illustrates the effect of Ce doping on the NO conversion of Mn/Ti catalysts.

CatalystNO Conversion at 175°C (%)
Mn₀.₁₅/Ti~65
Mn₀.₁₅Ce₀.₀₅/Ti>98
Mn₀.₁₅Ce₀.₁/Ti~90
Mn₀.₁₅Ce₀.₁₅/Ti~85
Data sourced from a study on the effect of ceria doping on MnOx/TiO₂ catalysts. aaqr.org

Materials Science Research and Engineering of Cerium Iv Hydroxide Derivatives

Development of Advanced Functional Materials

The unique properties of cerium oxide, derived from cerium(IV) hydroxide (B78521), make it a valuable component in the development of various advanced functional materials.

Fuel Cell Component Research (e.g., Electrolytes, Anodes, Oxygen Storage Materials)

Cerium oxide is extensively investigated for its role in solid oxide fuel cells (SOFCs) due to its high ionic conductivity, oxygen storage capacity, and stability at high temperatures. caltech.edu SOFCs are clean and efficient energy conversion devices that rely on the electrochemical reaction between a fuel and an oxidant. marketresearchfuture.com

As an electrolyte , ceria exhibits a cubic fluorite structure that can accommodate a significant number of oxygen vacancies, which is crucial for oxygen ion conduction. caltech.edumdpi.com Doping ceria with trivalent metal oxides, such as samarium (Sm³⁺) or gadolinium (Gd³⁺), further increases the concentration of oxygen vacancies, thereby enhancing ionic conductivity. mdpi.comnih.gov Samarium-doped ceria (SDC) and gadolinium-doped ceria (GDC) are among the most promising ceria-based electrolytes, with high ionic conductivities at intermediate temperatures (below 800°C). mdpi.com However, a major challenge for ceria-based electrolytes is the reduction of Ce⁴⁺ to Ce³⁺ in the reducing atmosphere of the fuel cell, which can lead to electronic conduction and a decrease in the open-circuit voltage. nih.gov

In anodes , ceria is used as a catalyst and a component of cermet (ceramic-metal) materials. Nickel-ceria (Ni-CGO) anodes have shown better performance than traditional nickel-yttria-stabilized zirconia (Ni-YSZ) anodes. frontiersin.org The enhanced performance is attributed to the extension of reaction sites beyond the triple-phase boundary to the double-phase boundary (ceramic-gas interface). frontiersin.org This also makes Ni-CGO anodes more resistant to carbon deposition. frontiersin.org

The inherent oxygen storage capacity of ceria is a key property that makes it valuable in fuel cell applications. marketresearchfuture.com The reversible transition between Ce⁴⁺ and Ce³⁺ allows ceria to store and release oxygen, which is essential for the catalytic reactions occurring at the electrodes. marketresearchfuture.com This property is particularly beneficial in promoting the oxidation of fuels at the anode. acs.org

Table 2: Properties of Ceria-Based Materials in Solid Oxide Fuel Cells

MaterialComponentKey PropertiesAdvantagesChallengesReference
Samarium-Doped Ceria (SDC)ElectrolyteHigh ionic conductivity at intermediate temperatures.Good chemical compatibility with cathode materials.Reduction of Ce⁴⁺ to Ce³⁺ under reducing conditions. nih.gov mdpi.com
Gadolinium-Doped Ceria (GDC)ElectrolyteHigh ionic conductivity, higher than SDC at 750°C.Exceeds conductivity of YSZ at lower temperatures.Susceptible to electronic conduction in reducing atmospheres. mdpi.com
Nickel-Ceria (Ni-CGO)AnodeExtended reaction sites, resistance to carbon deposition.Better performance than Ni-YSZ.- frontiersin.org

Sensor Technology Development

Cerium oxide's sensitivity to oxygen partial pressure and its catalytic properties make it a promising material for sensor applications, particularly for oxygen and glucose sensors. researchgate.net

In oxygen sensors , the electrical resistance of ceria-based thick films changes in response to the surrounding oxygen concentration. researchgate.net This property is utilized to fabricate resistive oxygen sensors. researchgate.net Doping ceria with other oxides, such as yttria (Y₂O₃), can enhance the electrical conductivity and sensory response. researchgate.net For example, (CeO₂)₀.₉₀(Y₂O₃)₀.₁₀ thin films have demonstrated maximum electrical conductivity and high sensory response to oxygen. researchgate.net

Cerium oxide nanoparticles are also being explored for use in electrochemical sensors . They can be immobilized on electrode surfaces to improve their electrocatalytic activity towards the oxidation of various analytes. researchgate.net For instance, electrodes modified with CeO₂ nanoparticles have been used for the voltammetric detection of acetaminophen (B1664979) in bodily fluids. researchgate.net The combination of ceria with other metal oxides, such as iron(III) oxide, in nanocomposites can further enhance the sensitivity and selectivity of voltammetric sensors for determining substances like lipoic acid. mdpi.com Additionally, cerium oxide nanoparticle-based electrodes are being investigated as a lower-cost and potentially longer-lasting alternative to silver-based electrodes in glucose monitoring test strips. technologypublisher.com

Supercapacitor Material Design and Performance Enhancement

Cerium oxide is a promising electrode material for supercapacitors, a type of energy storage device known for high power density and long cycle life, due to its redox activity and high theoretical capacitance.

The charge storage mechanism in ceria-based supercapacitors is primarily pseudocapacitive, arising from the fast and reversible redox reaction between Ce³⁺ and Ce⁴⁺. rsc.org To overcome the inherently low electrical conductivity of ceria, it is often composited with conductive materials like graphene oxide (GO). nih.gov In GO-CeO₂ nanocomposites, fine ceria nanoparticles are dispersed over the ultrathin GO sheets, which provides a high surface area and enhances charge transfer. nih.gov Such composites have demonstrated significantly higher specific capacitance compared to pure ceria or GO electrodes. nih.gov

Doping conducting polymers like polypyrrole (PPy) with cerium ions is another strategy to enhance supercapacitor performance. rsc.org The incorporation of cerium ions into the PPy matrix introduces additional redox-active sites and can improve the material's structural properties, leading to increased specific capacitance and energy density. rsc.orgrsc.org For example, PPy nanofibers doped with 5% cerium have shown a specific capacitance of 203 F/g and an energy density of 21.3 Wh/kg. rsc.org This direct incorporation of cerium ions simplifies the fabrication process compared to using pre-synthesized cerium oxide. rsc.org

Composite Material Design and Characterization

Cerium Oxide-Metal Oxide Nanocomposites for Enhanced Reducibility and Oxygen Storage

The creation of composite materials by combining cerium oxide with other metal oxides is a strategic approach to enhance the catalytic properties of ceria, particularly its reducibility and oxygen storage capacity (OSC).

The interaction between ceria and the second metal oxide at the nanoscale can lead to synergistic effects. For instance, in ceria-zirconia (CeO₂-ZrO₂) solid solutions, the incorporation of Zr⁴⁺ ions into the ceria lattice improves the thermal stability and the redox properties of ceria. acs.org This enhancement is attributed to the structural modifications that facilitate the reduction of Ce⁴⁺ to Ce³⁺.

Similarly, hybrid nanocomposites of ceria and titania (TiO₂) have shown enhanced catalytic behavior for CO oxidation compared to the individual components. unl.edu In these composites, it is proposed that ceria species can form a shell over the titania nanostructures, creating surface oxygen defects that are crucial for catalytic activity. unl.edu

The doping of ceria with elements like silicon (Si) and tantalum (Ta) has also been investigated to engineer oxygen vacancies. acs.org While such doping can introduce defects and potentially enhance the total OSC, it can also affect the distribution between surface and bulk oxygen vacancies. acs.org Studies have shown that doping with Si and Ta can decrease the proportion of surface oxygen vacancies, which are particularly important for capturing free radicals. acs.org

In situ studies, such as electrochemical X-ray absorption fine structure (XAFS), have provided insights into the role of ceria in composite catalysts. acs.org In Pt-CeOₓ/C catalysts used for the oxygen reduction reaction (ORR), the presence of ceria suppresses the formation of platinum oxide because Ce³⁺ is oxidized to Ce⁴⁺ in its place. acs.org This inhibition of platinum oxide formation is a key factor in enhancing the ORR rate, as the bare platinum surface is more active. acs.org

Immobilization of Cerium(IV) Oxide onto Graphene-Based Composites for Specific Applications

The integration of cerium(IV) oxide (CeO2) with graphene-based materials has led to the development of advanced composites with tailored functionalities for a variety of applications. These composites leverage the unique properties of both components: the high surface area, conductivity, and functionalization potential of graphene and its derivatives, combined with the catalytic and redox capabilities of cerium oxide. nih.govmdpi.com

One significant application of these composites is in the field of environmental remediation, particularly for wastewater treatment. mdpi.com By anchoring cerium oxide nanoparticles onto graphene oxide (GO) or reduced graphene oxide (rGO), a synergistic effect is achieved that enhances photocatalytic performance. mdpi.com The graphene substrate provides a high surface area for the dispersion of CeO2 nanoparticles and facilitates efficient electron transport, which in turn reduces the recombination of electron-hole pairs (excitons) generated during photocatalysis. mdpi.com This improved charge separation leads to more efficient degradation of organic pollutants in water under light irradiation. mdpi.com

Another key area of application is in the development of radar absorbing materials (RAM). A composite material consisting of reduced graphene oxide (rGO), cerium(IV) oxide, and an epoxy resin matrix has been successfully prepared for use in the X-band frequency range (8–12 GHz). doaj.orgugm.ac.id In this composite, CeO2 is uniformly anchored onto the surface of the rGO sheets. doaj.orgugm.ac.id Morphological analysis using scanning electron microscopy (SEM) reveals a structure of tangled layers with randomly aggregated edges. doaj.orgugm.ac.id This rGO/CeO2/epoxy composite has demonstrated the ability to absorb a significant percentage of electromagnetic wave energy, making it a promising candidate for new types of microwave absorptive materials. doaj.orgugm.ac.id

The synthesis of these composites often involves methods like the modified Hummer's method for producing graphene oxide, followed by a hydrothermal process to immobilize the cerium(IV) oxide onto the graphene sheets. doaj.orgugm.ac.id Characterization techniques such as X-ray diffraction (XRD) are used to confirm the transformation of multilayer graphene oxide to a single layer of rGO, while Fourier-transform infrared spectroscopy (FTIR) confirms the presence of the Ce-O bond in the composite. doaj.orgugm.ac.id

Composite MaterialApplicationKey Findings
Cerium Oxide-Graphene CompositesPhotocatalytic Wastewater TreatmentEnhanced degradation of organic dyes due to synergistic effects between CeO2 and graphene, which improve charge separation and electron transport. mdpi.com
rGO/CeO2/Epoxy CompositeRadar Absorbing Material (RAM)Achieved 47% electromagnetic wave absorption at a frequency of 9.25 GHz with a 1 mm thickness. doaj.orgugm.ac.id
Cerium Oxide-Graphene Oxide (CeO2-GO)Antimicrobial CoatingsDemonstrated moderate antimicrobial activity (30-40% bacterial inactivation) against both Gram-positive and Gram-negative bacteria by inducing reactive oxygen species (ROS) production. nih.gov

Spectroscopic and Structural Investigations of Doped Cerium Oxide Materials

The properties of cerium oxide can be significantly altered by doping it with other elements, leading to a wide range of technological applications. The investigation of these doped materials relies heavily on spectroscopic and structural characterization techniques to understand the relationship between their atomic-level structure and their functional properties. frontiersin.org

Pure cerium oxide possesses a fluorite crystal structure. frontiersin.org Doping with rare-earth elements like samarium (Sm), gadolinium (Gd), or other metals such as palladium (Pd) and cobalt (Co) introduces defects, primarily oxygen vacancies, into the crystal lattice. frontiersin.orgacs.orgphyschemres.org These vacancies play a crucial role in enhancing properties like ionic conductivity, which is vital for applications in solid oxide fuel cells (SOFCs). frontiersin.org

Various analytical techniques are employed to study these materials:

X-ray Diffraction (XRD) is a fundamental tool used to determine the crystal structure of doped ceria. physchemres.orgresearchgate.net Studies have shown that doped ceria generally retains the cubic fluorite structure of pure CeO2. physchemres.orgresearchgate.net However, XRD can also reveal subtle changes, such as shifts in the diffraction peaks, which can indicate changes in the lattice parameters due to the substitution of cerium ions with dopant ions of different sizes. physchemres.org For instance, in palladium-doped CeO2, an increase in Pd-doping causes the Bragg peaks to shift to higher angles. physchemres.org

Raman Spectroscopy is sensitive to the local vibrational modes of the crystal lattice and is particularly effective for studying defects. The main Raman active mode for bulk CeO2 is the F2g mode. physchemres.org In doped ceria, this peak can shift and broaden, which is often attributed to phonon confinement effects due to the small size of the nanoparticles and the presence of oxygen vacancies. physchemres.org

X-ray Photoelectron Spectroscopy (XPS) provides information about the chemical states and elemental composition of the material. physchemres.orgresearchgate.net In doped ceria, XPS can confirm the presence of the dopant elements and determine the oxidation states of both cerium (Ce³⁺ and Ce⁴⁺) and the dopant ions. physchemres.org The ratio of Ce³⁺ to Ce⁴⁺ is a critical parameter that influences the material's catalytic and conductive properties. frontiersin.org

UV-Visible Spectroscopy is used to investigate the optical properties of doped ceria, such as light absorption and the optical bandgap. researchgate.net Doping can alter the bandgap of CeO2, which is significant for applications like UV filters and photocatalysis. mdpi.comresearchgate.net For example, cobalt-doped CeO2 nanoparticles efficiently absorb UV light while remaining transparent in the visible range. researchgate.net

Photoluminescence (PL) Spectroscopy reveals information about the light-emitting properties of the material, which is relevant for applications in optical display systems. researchgate.net

Structural models, such as a fluoritic model at low dopant concentrations and a hybrid model at higher concentrations, have been used to fit experimental data from techniques like synchrotron X-ray diffraction. acs.org These investigations have revealed transitions in the material's structure related to both the type and concentration of the dopant. acs.org

DopantCharacterization Technique(s)Key Structural and Spectroscopic Findings
Samarium (Sm), Gadolinium (Gd)Synchrotron X-ray Diffraction, µ-Raman SpectroscopyTwo main transitions detected: a dopant-dependent transition and a dopant-independent transition at higher concentrations. Confirmed the presence of two interlaced structures. acs.org
Palladium (Pd)XRD, Raman, XPSRetains cubic structure. Bragg peaks shift to higher angles with increased doping. Raman peak at 464.01 cm⁻¹ shows a slight shift from bulk CeO2, indicating phonon confinement. XPS confirms the presence of Pd, Ce, and O. physchemres.org
Cobalt (Co)XRD, UV-Vis, PhotoluminescenceNanoparticles have a cubic fluorite structure. Efficiently absorbs UV light while maintaining transparency in the visible spectrum. Shows prominent emission peaks in photoluminescence spectra. researchgate.net

Environmental Remediation Research Leveraging Cerium Iv Hydroxide

Adsorptive Removal of Pollutants from Aqueous Solutions

The high surface area and reactive hydroxyl groups of cerium(IV) hydroxide (B78521) make it an effective adsorbent for a range of environmental contaminants. Its application is particularly noted in the purification of aqueous solutions.

Cerium-based adsorbents have demonstrated significant efficacy in removing toxic heavy metals from wastewater. The mechanism often involves the formation of stable complexes with the metal ions on the adsorbent's surface. Research has shown that materials like cerium(IV) phosphate (B84403) (CP) and cerium oxide (CeO₂) nanoparticles, which share surface chemistry principles with cerium(IV) hydroxide, are effective for this purpose. researchgate.netgnest.org

Studies on cerium oxide nanoparticles have shown high adsorption capacities for various heavy metals. For instance, in both single and multi-component aqueous systems, CeO₂ nanoparticles have been effective in removing lead (II), cadmium (II), and chromium (VI). gnest.org The sorption capacity is influenced by factors such as pH and the initial concentration of both the metal ions and the nanoparticles. gnest.org One study found the highest adsorption capacity for lead (128.1 mg/g), followed by cadmium (93.4 mg/g) and chromium (34.4 mg/g). gnest.org

The effectiveness of these materials is often enhanced when combined with other substances. For example, a nanocomposite of cerium oxide and corncob has been developed as a cost-effective and environmentally friendly adsorbent for removing cadmium and chromium. mdpi.com The optimal removal for both metals was observed at a basic pH, with the adsorption process being relatively rapid. mdpi.com

Table 1: Adsorption Capacities of Cerium-Based Materials for Heavy Metals

AdsorbentHeavy MetalAdsorption Capacity (mg/g)Reference
Cerium Oxide (CeO₂) NanoparticlesLead (Pb(II))128.1 gnest.org
Cerium Oxide (CeO₂) NanoparticlesCadmium (Cd(II))93.4 gnest.org
Cerium Oxide (CeO₂) NanoparticlesChromium (Cr(VI))34.4 gnest.org
Cerium(IV) PhosphateCopper (Cu(II))- mdpi.com
CeO₂/Corncob NanocompositeCadmium (Cd(II))- mdpi.com
CeO₂/Corncob NanocompositeChromium (Cr(VI))- mdpi.com

Nanocrystalline this compound has been synthesized and evaluated as a selective adsorbent for treating radioactive liquid waste, particularly for the removal of ruthenium (Ru). researchgate.netdntb.gov.uaresearchgate.net In studies involving intermediate-level liquid waste (ILW), this compound demonstrated a strong selectivity for ¹⁰⁶Ru. researchgate.netdntb.gov.uaresearchgate.net The average distribution coefficient (kₔ) for the adsorption was calculated to be approximately 200 mL/g. researchgate.netdntb.gov.uaresearchgate.net

The adsorption kinetics for ¹⁰⁶Ru on this compound were found to follow a pseudo-second-order model, and the adsorption isotherm was well-described by the Freundlich model. researchgate.netdntb.gov.ua The maximum adsorption capacity (Qₘₐₓ) was determined to be 93,584 Bq/g. researchgate.netdntb.gov.ua This selective removal is crucial for managing radioactive waste streams where specific radionuclides pose a significant challenge. researchgate.netgoogle.com Furthermore, studies on hydrous cerium oxide have shown its applicability for the decontamination of other radionuclides, including barium, strontium, europium, and samarium, from liquid wastes. researchgate.netakjournals.com

Eutrophication, driven by excess phosphate in water bodies, is a major environmental concern. acs.orgresearchgate.net Cerium-based adsorbents are highly promising for phosphate removal due to the strong affinity between cerium and phosphate ions. mdpi.comiwaponline.com The primary mechanisms involved in phosphate removal by materials like this compound and its derivatives include ligand exchange, electrostatic attraction, and surface precipitation. mdpi.comhgxx.orgdp.tech

The ligand exchange mechanism involves the replacement of hydroxyl groups (Ce-OH) on the adsorbent surface with phosphate ions (H₂PO₄⁻ or HPO₄²⁻) from the water, forming a stable Ce-O-P bond. acs.orgresearchgate.netmdpi.com This process is highly effective and is considered a key pathway for phosphate sequestration. acs.orgmdpi.com Electrostatic attraction also plays a role, particularly when the adsorbent surface is positively charged, attracting the negatively charged phosphate ions. hgxx.orgdp.tech At higher concentrations, phosphate can precipitate on the adsorbent surface in the form of highly insoluble cerium phosphate (CePO₄). hgxx.orgmdpi.com

Research has shown that cerium-based adsorbents can achieve very high phosphate removal efficiencies. A composite Ce-Zr-Al adsorbent synthesized by coprecipitation achieved a removal rate of up to 92.6%, with a saturation adsorption capacity of 73.51 mg/g. dp.techresearchgate.netnih.gov Similarly, a cerium-based metal-organic framework (MOF) demonstrated a maximum adsorption capacity of 179 mg/g and was highly selective for phosphate over other common anions. acs.orgresearchgate.net

Table 2: Performance of Cerium-Based Adsorbents for Phosphate Removal

AdsorbentRemoval Efficiency (%)Max. Adsorption Capacity (mg/g)Primary Removal Mechanism(s)Reference
Diatomaceous Earth-Cerium (DE-Ce)98.30-Electrostatic adsorption, ligand exchange, precipitation mdpi.com
Ce-based MOF (Ce-BDC)-179Ion exchange (Ce-O-P bond formation) acs.orgresearchgate.net
Amino-modified Ce-MOF (Ce-MOF-NH₂)95.08-Surface precipitation, ligand exchange, electrostatic attraction hgxx.org
Ce-Zr-Al Composite92.673.51Ligand exchange, electrostatic adsorption dp.techresearchgate.netnih.gov
Cerium Coagulant98.9-Precipitation (CePO₄) mdpi.com

Selective Adsorption of Radionuclides (e.g., Ruthenium) from Liquid Waste

Photocatalytic and Electrochemical Approaches for Environmental Decontamination

Beyond adsorption, cerium compounds, particularly cerium(IV) oxide (CeO₂), which is the dehydrated form of this compound, are utilized in advanced oxidation processes for environmental decontamination. semanticscholar.org These methods leverage the photocatalytic and electrochemical properties of cerium to degrade persistent organic pollutants and remove contaminants. researchgate.netasme.org

In photocatalysis, CeO₂ acts as a semiconductor that, upon irradiation, generates electron-hole pairs. semanticscholar.org These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which can break down a wide range of organic pollutants into less harmful substances. semanticscholar.org Although pristine CeO₂ has limitations due to its relatively large band gap, its photocatalytic activity can be significantly enhanced through modifications like doping or creating composites with other materials. semanticscholar.org

Electrochemical methods also utilize the redox capabilities of cerium. The MEDOC (Membrane Electrode Decontamination of Oxides using Cerium) process, for instance, uses Ce(IV) as a strong oxidizing agent to dissolve radioactive metal oxide deposits from surfaces in the nuclear industry. researchgate.netasme.org The Ce(III) generated during the process can be electrochemically regenerated back to Ce(IV), creating a sustainable decontamination cycle. researchgate.net Composites such as cerium molybdate/graphene oxide have been used for both the electrochemical detection and photocatalytic degradation of antibiotics like chloramphenicol, showcasing the dual applicability of cerium-based materials in environmental sensing and remediation. acs.org

Strategies for Pollution Prevention and Material Recovery in Industrial Processes

The application of cerium compounds extends to pollution prevention and resource recovery, aligning with principles of a circular economy. A notable example is the recovery of cerium oxide from waste streams in the optics manufacturing industry. rit.eduresearchgate.net Cerium oxide is a valuable component used for polishing glass, but a significant amount is often lost during the process. rit.eduresearchgate.net

By implementing technologies such as high-speed centrifugation and microfiltration, one optics manufacturer was able to improve its ceria recovery from 23% to 48%. rit.eduresearchgate.net This not only prevented the discharge of these solids into the sewer system but also resulted in significant annual cost savings. rit.edu The recovered ceria could then be sent back to suppliers for reclamation and reuse. rit.eduresearchgate.net Such strategies demonstrate a sustainable approach that reduces waste, conserves valuable resources, and minimizes the environmental footprint of industrial activities. researchgate.net The recovery of cerium from various industrial wastes, such as spent catalysts, is an active area of research aimed at making cerium-based treatment technologies more economically viable and environmentally friendly. researchgate.net

Electrochemical Research Involving Cerium Iv Hydroxide Systems

Redox Chemistry of the Cerium(III)/Cerium(IV) Couple in Complex Electrolytes

The redox potential of the Ce(III)/Ce(IV) couple is highly sensitive to the composition of the electrolyte. nih.gov The coordination environment around the cerium ion, dictated by the ligands present in the solution, significantly influences the stability of each oxidation state and, consequently, the electrochemical behavior. researchgate.net

In acidic media, the nature of the acid anion plays a crucial role. For instance, the redox reaction is reported to be more reversible in nitric acid compared to sulfuric acid. soton.ac.uk This difference is attributed to the formation of more stable complexes between Ce(IV) and sulfate (B86663) ions, which shifts the electrode potential to more negative values as the sulfuric acid concentration increases. soton.ac.uk In contrast, studies in nitric acid have shown that the formal potential is less affected by nitrate (B79036) concentration, suggesting a similar number of nitrate ligands coordinate to both Ce(III) and Ce(IV) ions. soton.ac.uk

Methanesulfonic acid (MSA) has also been extensively studied as an electrolyte. soton.ac.uk The slow kinetics of the Ce(III)/Ce(IV) redox reaction in MSA are linked to the formation of different complexes with methanesulfonate (B1217627) ions and the subsequent ligand reorganization required at the electrode surface. soton.ac.uk To enhance both solubility and reversibility, mixed electrolytes, such as MSA and sulfuric acid, have been investigated. researchgate.net These mixed-ligand systems can weaken the coordination bonds, leading to improved exchange current density and reaction rates. researchgate.net

The stability of Ce(IV) is generally favored under basic conditions with strong O-donor ligands, whereas Ce(III) is more stable in acidic conditions with poor donor ligands. researchgate.net Research in concentrated potassium carbonate media has shown that higher carbonate concentrations and temperatures can lower the potential required to oxidize Ce(III). osti.govosti.gov Computational modeling suggests that in such media, Ce(IV) can form complexes like [Ce(CO₃)₄(OH)]⁵⁻. osti.gov

The charge transfer process of the Ce(III)/Ce(IV) couple can exhibit significant asymmetry, with a charge transfer coefficient (α) reported to be less than 0.3 in some electrolytes. nih.gov This asymmetry is linked to the substantial structural changes that occur between the coordination shells of the Ce(III) and Ce(IV) ions during the redox reaction. nih.govacs.org

Cyclic Voltammetry and Chronoabsorptometry Studies of Electrochemical Stability

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior of the Ce(III)/Ce(IV) couple. CV studies have been conducted in various acid media to understand the influence of electrolyte concentration and composition on the redox reactions.

In sulfuric acid, an increase in acid concentration leads to a decrease in the redox peak currents and a complex behavior in the peak potential separation. researchgate.net Conversely, elevated temperatures are generally favorable, increasing peak currents and decreasing the potential separation, which indicates improved kinetics. researchgate.net In nitric acid media, CV results show that the peak potential separation for the Ce(III)/Ce(IV) redox couple shifts with varying acid concentrations. researchgate.net

The stability and reversibility of cerium complexes have also been assessed using chronoabsorptometry. This technique has demonstrated that Ce(III) and Ce(IV) carbonate complexes are chemically stable and the redox process is reversible in concentrated carbonate solutions. osti.govosti.gov Chronoamperometry has also been employed to monitor the oxidative complexation of Ce(III) to Ce(IV) by applying a fixed voltage, allowing for faster reaction times compared to simple mixing. mdpi.com

The table below summarizes findings from cyclic voltammetry studies on the Ce(III)/Ce(IV) redox couple in different electrolyte systems.

Electrolyte SystemObservation from Cyclic VoltammetryReference
Sulfuric AcidIncreased acid concentration decreases redox peak currents. researchgate.net
Sulfuric AcidElevated temperature increases peak currents and decreases peak potential separation. researchgate.net
Nitric AcidPeak potential separation shifts with varying acid concentration. researchgate.net
Potassium CarbonateHigher carbonate concentration and temperature lower the Ce(III) oxidation potential. osti.govosti.gov
Sulfuric Acid with Fluoride (B91410)Complexation with fluoride shifts the oxidation peak potential to a more negative value. srce.hr

Investigation of Ionic Conductivity in Cerium-Based Materials

Pure cerium oxide (ceria, CeO₂) is a mixed conductor, exhibiting both ionic and electronic conductivity. elsevier.es However, its pure form has significantly lower ionic conductivity compared to its electronic counterpart. elsevier.es The primary mechanism for ionic conduction in ceria-based materials is the mobility of oxygen vacancies within the crystal lattice. rsc.org

To enhance ionic conductivity, especially at intermediate temperatures (773–973 K) relevant for applications like solid oxide fuel cells (SOFCs), ceria is often doped with lower-valent cations. elsevier.esrsc.org This doping process introduces extrinsic defects (oxygen vacancies) into the ceria crystal lattice to maintain charge neutrality, thereby increasing ionic mobility. srce.hr

Common dopants include rare-earth oxides (e.g., samarium oxide, gadolinium oxide) and alkaline earth oxides (e.g., calcium oxide). rsc.orgsciopen.com The ionic radius of the dopant cation is a critical factor; dopants with radii similar to that of Ce⁴⁺ cause less distortion to the crystal structure and are generally more effective. elsevier.es For instance, samarium (Sm³⁺) and gadolinium (Gd³⁺) are effective dopants due to their suitable ionic radii. rsc.org Co-doping with multiple elements, such as Ca²⁺ and Pr³⁺, has also been explored to further enhance ionic conductivity and stability by reducing the partial reduction of Ce⁴⁺ to Ce³⁺ at low oxygen partial pressures. sciopen.com

The table below presents ionic conductivity data for various doped ceria systems.

Material CompositionTemperature (K)Ionic Conductivity (S cm⁻¹)Reference
Ce₀.₉Ca₀.₁O₂₋δ873~1.0 x 10⁻³ rsc.org
Ce₀.₈Ca₀.₂O₂₋δ8731.29 x 10⁻² rsc.org
Ce₀.₉Ca₀.₁O₂₋δ9738.01 x 10⁻³ rsc.org
Ce₀.₈Sm₀.₁Pr₀.₀₈Ca₀.₀₂O₂₋δ873 (600 °C)2.9 times higher than SDC sciopen.com

Electrochemical Activity in Energy Storage Devices

The redox properties of the cerium(III)/cerium(IV) couple make cerium compounds, including cerium(IV) hydroxide (B78521) and cerium oxide, valuable in energy storage devices.

Redox Flow Batteries (RFBs): The Ce(III)/Ce(IV) redox couple is a candidate for the positive half-cell in RFBs due to its high redox potential. researchgate.netresearchgate.net The zinc-cerium RFB, for example, utilizes this couple in the positive electrolyte. soton.ac.uk However, challenges such as the slow reaction kinetics and the solubility of cerium ions in common electrolytes like sulfuric acid have limited its development. researchgate.net Research has focused on using alternative electrolytes like methanesulfonic acid (MSA) or mixed-acid systems to improve performance. researchgate.net

Supercapacitors: Ceria-based materials are studied as electrodes for pseudocapacitors. srce.hr In these devices, energy is stored through fast and reversible faradaic redox reactions at the electrode surface. srce.hr The ability of cerium to cycle between the +3 and +4 oxidation states is crucial for this charge storage mechanism. Ceria/graphene composites, for instance, are being investigated to leverage the high surface area of graphene and the redox activity of ceria. srce.hr

Solid Oxide Fuel Cells (SOFCs): Doped ceria materials are used as electrolytes in SOFCs due to their high ionic conductivity and stability at elevated temperatures. sigmaaldrich.com Their function is to facilitate the transport of oxygen ions between the anode and cathode.

Oxidative Complexation Studies in Electrochemical Environments

The oxidation of Ce(III) to Ce(IV) is often coupled with complexation by ligands present in the electrochemical environment. This oxidative complexation is a key aspect of cerium's chemistry and has been studied to understand and control its redox behavior.

The design of ligands that act as good donors is crucial as they can lower the oxidation potential of cerium, making the Ce(IV) state more accessible under standard oxidative conditions. mdpi.com Anionic oxygen-bearing ligands are particularly effective at stabilizing the Ce(IV) state. researchgate.net

In sulfuric acid, extended X-ray absorption fine structure (EXAFS) spectroscopy combined with density functional theory (DFT) calculations has shown that while Ce(III) is coordinated by water molecules, Ce(IV) favorably forms a complex with three bisulfate anions, specifically [Ce(IV)(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org This change in the first coordination shell upon oxidation is a critical finding. The mechanism proposed involves a chemical step (ligand exchange) followed by a rate-determining electron transfer step. nih.govacs.org

Studies in biphasic (oil-water) systems have also highlighted the role of complexation. Lipophilic receptor ligands in the oil phase can coordinate with cerium ions, and the formation of these coordination ion pairs with anions transferred from the aqueous phase can stabilize the Ce(IV) species. osti.gov For instance, the transfer of nitrate anions into the organic phase to form inner-sphere complexes with cerium affects the measured electrode potential of the Ce(III)/Ce(IV) couple. osti.gov

The oxidation of Ce(III) to form a Ce(IV) complex can be monitored and even accelerated by applying a voltage in an electrochemical cell, demonstrating a direct link between the electrochemical environment and the complexation reaction. mdpi.com

Computational Chemistry and Theoretical Modeling of Cerium Iv Hydroxide

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical bonding, reactivity, and spectroscopic properties of Cerium(IV) hydroxide (B78521). These methods model the distribution of electrons within the molecule, providing a basis for interpreting its behavior.

Density Functional Theory (DFT) has proven to be a robust method for investigating the properties of cerium compounds. For Cerium(IV) hydroxide, DFT calculations have been successfully employed to determine its vibrational frequencies and electronic characteristics. Studies correlating observed frequencies from matrix infrared spectra with values calculated by DFT have shown excellent agreement. acs.orgnih.gov Specifically, the B3LYP functional has been noted for its accuracy in reproducing experimental vibrational data for Ce(OH)₄. acs.orgnih.govosti.gov This agreement between theoretical calculations and experimental results validates the computational models used for this molecule. acs.org

Beyond vibrational analysis, DFT is suitable for modeling the electronic properties of this compound, such as its band structure and redox potentials. For the broader class of cerium(IV) materials, such as cerium oxide, DFT methods like the local-density approximation plus U (LDA+U) have been shown to accurately describe electronic structures, yielding results for lattice parameters and electronic states that align well with experimental measurements. worldscientific.com The failure of more conventional DFT approaches for some properties of ceria has been attributed to their inability to precisely describe the donation and backdonation effects that govern bonding. aps.org The use of hybrid functionals like HSE06 has been shown to provide better agreement in such cases. aps.orgkit.edu

Table 1: Application of DFT in Analyzing Cerium(IV) Compounds
Property InvestigatedDFT Functional/MethodKey FindingSource(s)
Vibrational FrequenciesB3LYPCalculated frequencies for Ce(OH)₄ show good agreement with experimental infrared spectra. acs.org, osti.gov, nih.gov
Electronic PropertiesNot SpecifiedDFT can model the band structure and redox potentials of Ce(OH)₄.
Electronic Structure (CeO₂)LDA+UProvides a proper shape of the density of electronic states that agrees well with measured values for cerium oxide. worldscientific.com
CO Vibrational Frequencies (on CeO₂)HSE06 Hybrid FunctionalRequired for good agreement with experimental data for CO adsorbed on CeO₂ surfaces. aps.org, kit.edu
This table summarizes the application of various Density Functional Theory methods to study the properties of this compound and related cerium compounds.

For achieving high accuracy, particularly for systems where electron correlation is significant, ab initio methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are employed. acs.org These methods, while computationally intensive, provide benchmark-quality results for molecular systems. acs.org

While detailed studies applying these high-level methods directly to the this compound molecule are not extensively documented in the provided search results, their application to related cerium oxide systems provides valuable insights. For instance, CCSD(T) calculations have been used as a benchmark for the physisorption of molecules like carbon monoxide (CO) on ceria surfaces. diva-portal.org Such studies have found that MP2 can systematically underestimate certain properties, like harmonic vibrational frequencies, when compared to the more accurate CCSD(T) method. aip.org The development of hybrid methods that combine the accuracy of CCSD(T) for a specific reaction site with the efficiency of DFT for the larger periodic system allows for the reliable prediction of adsorption and reaction energies with chemical accuracy. acs.orgresearchgate.net These approaches are critical for characterizing the interactions of this compound with other molecules and its performance in various applications.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions from electronic structure calculations into a more intuitive chemical picture of bonding. For this compound, NBO analysis has been instrumental in elucidating its bonding characteristics. acs.orgnih.gov

A key finding from the NBO analysis of Ce(OH)₄ is the presence of significant backbonding from the hydroxide ligands to the cerium center's 4f and 5d orbitals. acs.orgnih.govosti.gov This interaction is crucial for understanding the stability and electronic nature of the molecule. In related cerium(IV) complexes, NBO analysis has been used to quantify the contributions of cerium and ligand orbitals to the chemical bonds. nih.gov For example, in a cerium(IV)-carbon bond, NBO analysis revealed that the σ-bond was primarily composed of cerium 4f (76%) and 5d (21%) character, with similar high 4f contributions to the π-bond. nih.gov This type of analysis also allows for the determination of atomic charges and the degree of covalency in cerium-ligand bonds, which are indicators of the extent of ligand-to-metal charge transfer. rsc.org

Table 2: Summary of NBO Analysis Findings for Cerium(IV) Compounds
Compound/SystemKey Finding from NBO AnalysisSource(s)
This compound (Ce(OH)₄)Significant backbonding to the metal 4f and 5d orbitals. acs.org, osti.gov, nih.gov
Cerium(IV)-carbon multiple bondCe σ-bond has 76% 4f and 21% 5d character; Ce π-bond has 80% 4f and 19% 5d character. nih.gov
Cerium(IV) guanidinate-amide complexesUsed to determine Ce charges and assess the covalency of Ce-ligand bonds, reflecting ligand-to-metal charge transfer. rsc.org
This table highlights key insights gained from Natural Bond Orbital (NBO) analysis on this compound and other relevant cerium(IV) complexes.

Ab Initio Methods (e.g., MP2, CCSD(T)) for Molecular System Characterization

Thermodynamic and Stability Calculations

Computational methods are vital for determining the thermodynamic properties of this compound, which govern its stability and formation.

The heat of formation (ΔHf°) is a critical thermodynamic quantity that defines the stability of a compound relative to its constituent elements. For this compound, which has been identified as a minor product in certain reactions, its heat of formation has been successfully derived. acs.orgnih.gov This determination was achieved by combining available experimental data with reaction energies calculated through theoretical methods. acs.orgnih.govosti.gov This integrated approach allows for the thermodynamic characterization of species that may be difficult to isolate and measure experimentally.

The surface properties of this compound are critical to its applications, particularly in catalysis. Ab initio atomistic thermodynamics is a powerful computational approach that bridges the gap between first-principles calculations and macroscopic thermodynamic conditions. This method allows for the prediction of the most stable surface structures and morphologies as a function of environmental variables like temperature and pressure. aip.orgresearchgate.net

While studies focus primarily on cerium oxide (CeO₂), the principles are directly applicable to the hydrated surfaces of this compound. Research using this technique on CeO₂ has found that the stoichiometric (111) surface is the most stable under oxygen-rich conditions. aip.orgaip.org As the environment becomes more reducing, surfaces with oxygen vacancies become energetically favored. aip.org Furthermore, these methods have been used to create phase diagrams for ceria surfaces in equilibrium with water vapor, which is highly relevant to understanding hydroxide stability. acs.org Such calculations show how the presence of water can stabilize certain surfaces and influence the morphology of nanoparticles, for instance by preserving active {100} surfaces that would otherwise be replaced by less active {111} facets at high temperatures. acs.org This theoretical framework provides a means to understand and predict how the surface of this compound adapts to its operational environment.

Modeling of Oxygen Vacancy Formation Energies on Cerium Oxide Surfaces

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the formation of oxygen vacancies (OV) on cerium oxide (ceria) surfaces, which is fundamentally linked to the material's catalytic and redox properties. acs.orgmpg.de The formation of an oxygen vacancy involves the removal of a neutral oxygen atom from the lattice, leaving behind two excess electrons that localize on adjacent cerium ions, reducing them from Ce4+ to Ce3+. acs.orgmpg.de

The energy required for this process, known as the oxygen vacancy formation energy (EOV), is a critical descriptor of the material's reducibility. mdpi.com Theoretical calculations consistently show that this energy is highly dependent on the crystallographic facet exposed. researchgate.netrsc.org The most stable and commonly exposed surface, the (111) facet, exhibits the highest EOV, while the more open and higher-energy (110) and (100) surfaces show significantly lower EOV values. acs.orgresearchgate.netrsc.org This indicates that oxygen vacancies are more readily formed on the (110) and (100) surfaces. researchgate.netrsc.org

DFT calculations, often corrected for on-site Coulomb interactions (DFT+U) or using hybrid functionals (like HSE06), are employed to accurately model these energies. researchgate.netnih.gov While DFT+U is a common approach, hybrid DFT is noted to provide larger, and often more experimentally accurate, vacancy formation energies. researchgate.net Studies have shown that EOV is lower on surfaces compared to the bulk material, where values can range from 2.5 to 3.5 eV, due to the lower coordination of surface oxygen atoms. acs.org For instance, DFT+U calculations report EOV values for the (111), (110), and (100) surfaces to be approximately 2.60 eV, 1.99 eV, and 2.27 eV, respectively. researchgate.net Other studies place these energies in ranges of 1.8–2.8 eV for the (111) surface and 1.0–2.5 eV for the (110) surface. acs.org The location of the vacancy, whether on the surface or in the subsurface, also matters; a surface oxygen vacancy on the (110) facet is thermodynamically more stable than a subsurface one by about 0.85 eV. researchgate.net

The introduction of dopants into the ceria lattice can further modify these energies. Systematic calculations on transition metal-doped ceria have shown clear periodic trends in the OV formation energies, which are influenced by parameters such as the Fermi level of the system and the electronegativity of the dopant. mpg.de

Table 1: Calculated Oxygen Vacancy Formation Energies (EOV) on Cerium Oxide Surfaces This table presents a compilation of theoretically calculated oxygen vacancy formation energies on different ceria surfaces from various computational studies.

Surface/LocationCalculation MethodCalculated EOV (eV)Reference
BulkDFT+U2.5 - 3.5 acs.org
BulkDFT3.39 researchgate.net
(111) SurfaceDFT+U1.8 - 2.8 acs.org
(111) SurfaceDFT2.60 researchgate.net
(110) SurfaceDFT+U1.0 - 2.5 acs.org
(110) SurfaceDFT1.99 researchgate.net
(100) SurfaceDFT2.27 researchgate.net
(110) SurfaceDFT (PBE+U)2.5 aaru.edu.jo
(110) SubsurfaceDFT (PBE+U)3.47 aaru.edu.jo

Molecular Dynamics Simulations for Complex Structures and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for investigating the complex structures and dynamic processes occurring at the interface of this compound and its oxide counterpart, ceria, with aqueous environments. naiss.senih.gov These simulations provide atomic-level insights into phenomena such as water adsorption, dissociation, and the formation of hydroxylated surfaces, which are crucial for understanding the material's behavior in catalysis and corrosion. aip.orgacs.org

Due to the limitations of pure ab initio MD in terms of system size and simulation time, researchers increasingly utilize machine-learned interatomic potentials (MLIPs) and reactive force fields like ReaxFF. naiss.senih.gov These potentials are trained on high-quality DFT data and can reproduce quantum-mechanical accuracy over much larger length and time scales, enabling the simulation of complex events like water droplet interactions with ceria surfaces. naiss.senih.gov

MD simulations of the ceria-water interface reveal significant water dissociation. aip.orgacs.org Ab initio MD simulations have shown that at room temperature, a substantial fraction of interfacial water molecules dissociate by transferring a proton to a surface oxygen atom. acs.org This leads to the partial hydroxylation of the ceria surface and an increase in hydroxide species in the adjacent water layer. acs.org One study using a newly parameterized ReaxFF force field for the ceria/water interface found that, upon equilibration with liquid water, approximately 35% of the surface sites on the CeO₂(111) surface become hydroxylated, while another 15% are covered by associatively adsorbed molecular water. nih.gov For the more reactive CeO₂(100) surface, simulations showed that water preferentially dissociates, covering 90% of the available surface sites. nih.gov Similarly, other simulations have indicated that 20-33% of the oxygen sites on the (111) surface are hydroxylated. nih.gov

These computational approaches are also used to study the structure of water layers at the interface. naiss.seaip.org Simulations show highly structured coordination of water molecules and hydroxide ions, with a pronounced peak in the oxygen density profile at approximately 2.6 Å from the surface, representing strong adsorption to surface cerium atoms. nih.gov The goal of such simulations is to characterize the interactions and structures present at the interface, including the role of molecular dissociation in the adhesion of water layers. naiss.se

Table 2: Water Dissociation on Ceria Surfaces from MD Simulations This table summarizes findings from molecular dynamics simulations regarding the extent of water dissociation on different ceria surfaces.

Ceria SurfaceSimulation MethodPercentage of Hydroxylated/Dissociated SitesReference
CeO₂(111)ReaxFF MD~35% hydroxylated, ~15% molecular adsorption nih.gov
CeO₂(100)ReaxFF MD~90% dissociated nih.gov
CeO₂(111)Ab initio MD~20% of interfacial water molecules dissociate acs.org
CeO₂(111)DFT-MD20-33% of surface oxygen sites hydroxylated nih.gov

Computational Predictions of Catalytic Mechanisms and Active Sites

Computational methods, predominantly Density Functional Theory (DFT), are essential for predicting catalytic mechanisms and identifying the nature of active sites on this compound and ceria-based catalysts. acs.orgrsc.orgcsic.es The catalytic activity of ceria is intrinsically linked to its redox properties, specifically the Ce4+/Ce3+ cycle facilitated by the formation and annihilation of oxygen vacancies. acs.org

Theoretical calculations help to establish structure-activity relationships by elucidating the role of different crystal facets, defects, and dopants. csic.esaip.org It is well-established computationally that different facets of ceria exhibit distinct catalytic activities, largely due to variations in their oxygen vacancy formation energies. rsc.org For instance, in the water-gas shift (WGS) reaction, DFT calculations have highlighted the crucial role of oxygen vacancies in the dissociative adsorption of water molecules. rsc.org These vacancies serve as active sites that stabilize key intermediates, thereby lowering the reaction barrier. rsc.org

Combining DFT calculations with operando spectroscopic techniques provides powerful insights into the catalyst's mode of operation under reaction conditions. acs.orgcsic.es This integrated approach has been used to study CO oxidation over gold-ceria catalysts, identifying single Au⁺ sites as the active species and detailing the mechanistic cycle, including the dynamic participation of the ceria support. acs.orgrsc.org DFT calculations have explained how specific sites, such as a d-electron rich platinum atom bridged with a gadolinium-induced defect via an oxygen vacancy, can open new, low-energy pathways for CO oxidation. rsc.org

Computational screening is also employed to investigate active sites for specific reactions, such as methane (B114726) dehydrogenation. aip.org For ceria-lanthanum clusters, DFT calculations have shown that both methyl (CH₃) and hydrogen (H) species preferentially adsorb on oxygen sites of the cluster. aip.org Such studies are crucial for the rational design of improved catalysts by providing an atomic-level understanding of how adsorbates interact with different cationic (e.g., Ce, La) and anionic (O) sites. aip.org The calculations can quantify how the local environment, such as the presence of a Ce atom near an adsorption site, can significantly alter the adsorption energy of reaction intermediates. aip.org

Studies on Coordination Environments and Complexation Energies

Computational studies are pivotal in determining the coordination environments and complexation energies of cerium(IV) in various chemical systems, from aqueous solutions to complex organic compounds. core.ac.uknih.govacs.org These theoretical investigations, primarily using DFT, provide detailed structural and thermodynamic information that is often difficult to obtain experimentally. core.ac.ukmdpi.com

In aqueous solutions, the coordination chemistry of Ce(IV) is complex and highly dependent on the pH and the presence of coordinating ligands. nih.govacs.orgresearchgate.net DFT calculations have been used to explore the structure and stability of Ce(IV) complexes with anions like sulfate (B86663), bisulfate, and carbonate. nih.govacs.orgosti.gov For example, in sulfuric acid, DFT calculations predicted the free energies of various Ce(IV)-sulfate/bisulfate complexes. nih.govacs.org These studies concluded that a dominant species is [CeIV(H₂O)₆(HSO₄)₃]⁺, which has a coordination number of nine for oxygen and three for sulfur around the cerium atom. nih.govacs.org The calculated ligand-exchange free energy for this complex aligns well with the experimentally observed shift in the Ce³⁺/Ce⁴⁺ redox potential when moving from a non-complexing acid to sulfuric acid. nih.govacs.org

Computational modeling is also applied to understand the coordination of Ce(IV) with organic ligands. mdpi.comresearchgate.net In studies of Ce(IV) complexes with polyether ionophores like monensin (B1676710) and salinomycin (B1681400), a combination of molecular dynamics and DFT was used to determine the composition and geometry of the resulting species. mdpi.com The calculations revealed that in [Ce(Mon)(η₂-NO₃)(NO₃)(OH)], monensin acts as a pentadentate ligand, while in [Ce(Sal)(η₂-NO₃)₂(OH)], salinomycin is a tetradentate ligand, with hydroxide and nitrate (B79036) anions completing the coordination sphere. mdpi.com

Furthermore, DFT calculations are used to correlate computational parameters with experimental electrochemical data. core.ac.uk For a series of cerium complexes, a predictive correlation was established between the computed Gibbs free energy of the Ce(III)/Ce(IV) redox couple (ΔG°) and the experimental half-wave potentials (E₁/₂). core.ac.uk This demonstrates the power of computational chemistry to not only characterize known complexes but also to predict the properties of new ones, aiding in the design of complexes with specific redox properties. core.ac.uk

Table 3: Computationally Studied Cerium(IV) Complexes and Their Coordination Features This table highlights various Cerium(IV) complexes whose coordination environments have been investigated using computational methods.

Complex/SystemComputational MethodKey Findings on Coordination/StabilityReference(s)
Ce(IV) in Sulfuric AcidDFTDominant species identified as [CeIV(H₂O)₆(HSO₄)₃]⁺. nih.govacs.org
Ce(IV) in Carbonate MediaDFTMost likely coordination environment is [Ce(CO₃)₄(OH)]⁵⁻. osti.gov
[Ce(Mon)(η₂-NO₃)(NO₃)(OH)]DFT/MDMonensin acts as a pentadentate ligand; coordination includes nitrate and hydroxide. mdpi.com
[Ce(Sal)(η₂-NO₃)₂(OH)]DFT/MDSalinomycin acts as a tetradentate ligand; two bidentate nitrates and one hydroxide are coordinated. mdpi.com
Ce(IV) Hydroxo Complexes with Carboxylic AcidsUV-Vis, pH, and modelingDetermined stability constants and decomposition rates for complexes like [CeOHH₋₂R]⁺. researchgate.net

Coordination Chemistry and Interactions of Cerium Iv Hydroxide with Organic and Inorganic Systems

Complexation with Organic Ligands

The ability of cerium(IV) to form stable complexes with organic ligands is a defining characteristic of its chemistry. These interactions are crucial for modulating its reactivity and solubility.

Synthesis and Structural Characterization of Cerium(IV) Coordination Compounds

The synthesis of cerium(IV) coordination compounds often involves the reaction of a cerium(IV) precursor, such as ceric ammonium (B1175870) nitrate (B79036), with organic ligands in a suitable solvent. nih.govmdpi.com The choice of ligand and reaction conditions, including pH and the metal-to-ligand molar ratio, dictates the composition and structure of the resulting complexes. mdpi.com For instance, the reaction of cerium(IV) with polyether ionophores like monensic acid and salinomycinic acid can yield mononuclear complexes with compositions such as [CeL2(OH)2] or [CeL(NO3)2(OH)], depending on the stoichiometry of the reactants. mdpi.com

A variety of organic ligands, including those with oxygen and nitrogen donor atoms, have been successfully employed to create stable cerium(IV) complexes. researchgate.net These ligands play a crucial role in stabilizing the Ce(IV) oxidation state, which is known for its strong oxidizing potential. mdpi.com The use of chelating ligands is particularly effective in preventing the hydrolysis and precipitation of cerium(IV) in aqueous solutions. researchgate.net

ComplexLigand (L)CompositionGeometryKey Bond Distances (Å)Reference
1Monensinate (Mon⁻)[Ce(Mon)2(OH)2]Distorted OctahedronCe-OH⁻: 2.04, COO⁻-Ce: 2.35, Ce-OH: 2.45 mdpi.com
2Salinomycinate (Sal⁻)[Ce(Sal)2(OH)2]------ mdpi.com
3Monensinate (Mon⁻)[Ce(Mon)(NO3)2(OH)]------ mdpi.com
4Salinomycinate (Sal⁻)[Ce(Sal)(NO3)2(OH)]------ mdpi.com
51,10-Phenanthroline (Phen)[Ce(Phen)2O(NO3)2]------ nih.gov
6Tris(hydroxymethyl)aminomethane (tris)[Ce(tris)O(NO3)(OH)]------ nih.gov
71,3-bis[tris(hydroxymethyl)methylamino]propane (BTP)[Ce(BTP)2(NO3)4]·2H2O------ nih.gov

Investigation of Ligand Exchange and Speciation in Solution

The behavior of cerium(IV) hydroxide (B78521) complexes in solution is dynamic, often involving ligand exchange and changes in speciation influenced by factors like pH. nih.govresearchgate.net In aqueous solutions, cerium(IV) ions readily hydrolyze to form various hydroxo and oxo species. nih.gov Potentiometric titrations have been instrumental in identifying the different cerium(IV) species present at varying pH levels. For example, in solutions derived from a cerium(IV) complex with 1,3-bis[tris(hydroxymethyl)methylamino]propane (BTP), Ce4(OH)15+ species were found to form at a pH greater than 7. nih.gov As the pH decreases, these species become protonated, yielding Ce4(OH)14(2+) and subsequently Ce4(OH)13(3+) at a pH of 5. nih.gov

Interfacial Interactions and Cooperative Effects in Mixed-Metal Systems

The interfacial interactions between cerium(IV) oxide and other materials, particularly in mixed-metal systems, can lead to cooperative effects that enhance catalytic activity and other properties. These interactions often involve charge transfer and the formation of unique interfacial structures. acs.orgacs.org

In composite materials, such as those containing cerium oxide and transition metal oxides, cross-dissolution of cations at the phase interfaces can occur during synthesis at high temperatures. researchgate.net This leads to the modification of the initial phases and the formation of cerium oxides with varying degrees of oxygen deficiency. researchgate.net The extent of this interaction depends on the specific transition metal present. researchgate.net For example, in systems like La0.6Sr0.4CoO3-CeO2 and La0.95Ni0.6Fe0.4O3-CeO2, the reduction of the modified cerium oxides occurs under a hydrogen atmosphere. researchgate.net

The interaction between cerium oxide and metals like silver can lead to electronic oxide-metal strong interactions (EOMSI), where charge is transferred from the metal to the ceria adlayers. acs.org This can stabilize cerium in a lower oxidation state, such as Ce(III), even under oxidizing conditions. acs.org Similarly, in FeOx/CeO2 systems, charge transfer from iron clusters to the ceria substrate results in the reduction of Ce(IV) to Ce(III) and the formation of Fe-O bonds at the interface. acs.org

A significant cooperative effect is observed in catalytic systems where Ce(IV) and Ce(III) coexist. nih.govtandfonline.com On the surface of ceria-based catalysts, the more acidic Ce(IV) ions can activate a substrate, such as a phosphate (B84403) group, through complexation. nih.govtandfonline.com Simultaneously, an adjacent Ce(III) ion can provide a metal-bound hydroxide that acts as a potent nucleophile, leading to enhanced catalytic activity. nih.govtandfonline.com This synergistic relationship is crucial for the hydrolysis of phosphates and other reactions. nih.govtandfonline.com Similar cooperative effects are seen in bimetallic catalysts, where the presence of a second metal, like copper or gold, can promote the reducibility of Ce(IV) to Ce(III) and enhance catalytic performance through strong metal-support interactions. mdpi.comunirioja.es

Studies on Cerium-Phosphorus Interactions and Hydrolysis Catalysis

Cerium(IV) compounds have demonstrated remarkable catalytic activity in the hydrolysis of phosphate esters, which are highly stable molecules. nih.govnih.govtandfonline.com This catalytic prowess stems from the strong interaction between the cerium(IV) ion and the phosphate group.

The mechanism of catalysis involves the Lewis acidic Ce(IV) ion coordinating to the phosphate oxygen, which activates the phosphorus center towards nucleophilic attack. nih.govnii.ac.jp The 4f orbitals of the cerium ion are thought to readily interact with the orbitals of the phosphate group, contributing to this activation. nii.ac.jp In aqueous solutions, polynuclear cerium(IV) oxo/hydroxo species are often the active catalysts. nih.gov The charge of these species plays a significant role in their catalytic efficiency, with higher positively charged species exhibiting greater activity. nih.gov For instance, the catalytic hydrolysis of bis(p-nitrophenyl) phosphate (BNPP) by cerium(IV) hydroxo species shows a second-order dependence on the cerium concentration. nih.gov

The cooperative effect between Ce(IV) and Ce(III) is particularly important in the hydrolysis of phosphates by solid-phase catalysts like ceria (CeO2) and cerium-based metal-organic frameworks (MOFs). nih.govtandfonline.com On the surface of these materials, Ce(IV) sites act as strong Lewis acids to bind and activate the phosphate substrate, while adjacent Ce(III) sites provide a metal-bound hydroxide to act as the nucleophile for hydrolysis. nih.govtandfonline.com This dual-function mechanism mimics the active sites of some natural metalloenzymes. nih.gov

Cerium-based catalysts have been shown to effectively cleave not only phosphate monoesters and triesters but also the highly stable phosphodiester linkages in DNA and pyrophosphate bonds in molecules like ATP. nih.govtandfonline.com For example, a cerium-based MOF, UiO-66(Ce), which contains Ce6O4(OH)4 clusters, is effective in hydrolyzing ATP to AMP and inorganic phosphate. tandfonline.com In this MOF, the catalytically active clusters contain both Ce(III) and Ce(IV) ions that work in concert to achieve hydrolysis. tandfonline.com

Catalyst SystemSubstrateKey FindingsReference
Cerium(IV) hydroxo species in solutionBis(p-nitrophenyl) phosphate (BNPP)Catalytic activity is second-order in Ce(IV) and increases with the positive charge of the cerium species. nih.gov
CeO2 nanoparticlesPhosphoesters, pyrophosphatesCoexistence and cooperation of Ce(IV) and Ce(III) on the surface are crucial for catalysis. nih.govtandfonline.com
Cerium-based Metal-Organic Frameworks (MOFs)DNA, ATPHighly accessible and exposed Ce(IV)-OH and Ce(III) sites work synergistically to hydrolyze phosphodiester and pyrophosphate bonds. nih.govtandfonline.com
Cerium(IV) ions in acidic solutionDNACe(IV) ions catalyze DNA hydrolysis under acidic conditions. nih.gov

Future Research Trajectories for Cerium Iv Hydroxide

Integration of Advanced Characterization Techniques with Theoretical Modeling for Predictive Material Design

A significant frontier in the study of cerium(IV) hydroxide (B78521) involves the synergistic use of advanced characterization techniques and theoretical modeling to predict and design materials with tailored properties. european-mrs.com This approach aims to move beyond empirical, trial-and-error methods towards a more rational and efficient design process. dgm.de

Advanced Characterization: Modern characterization techniques provide unprecedented insight into the atomic and electronic structure of materials. dgm.de For cerium(IV) hydroxide, techniques such as high-resolution transmission electron microscopy (HRTEM), X-ray photoelectron spectroscopy (XPS), and synchrotron-based X-ray absorption spectroscopy (XAS) are crucial for probing its morphology, surface chemistry, and the Ce³⁺/Ce⁴⁺ redox couple. mdpi.commdpi.comacs.org In-situ and operando studies, which analyze the material under reaction conditions, are particularly valuable for understanding dynamic processes at the atomic level. dgm.de

Theoretical Modeling: Computational methods, especially those based on Density Functional Theory (DFT), are powerful tools for understanding and predicting material properties. chinesechemsoc.org These models can provide insights into the electronic structure, defect chemistry, and surface reactivity of this compound. chinesechemsoc.orgnih.gov By simulating the behavior of this compound at the atomic scale, researchers can predict how modifications such as doping or the creation of oxygen vacancies will affect its performance in various applications. nih.gov

Predictive Design: The integration of these experimental and theoretical approaches enables a feedback loop for material design. european-mrs.com Experimental data can be used to validate and refine theoretical models, while theoretical predictions can guide the synthesis of new materials with desired functionalities. european-mrs.comchinesechemsoc.org This integrated approach is expected to accelerate the discovery of novel this compound-based materials for a variety of applications.

Design of Novel this compound-Based Nanostructures with Tailored Functionality

The properties of cerium-based materials are highly dependent on their size, shape, and morphology. mdpi.comcardiff.ac.uk Future research will focus on the rational design and synthesis of novel this compound-based nanostructures with precisely controlled features to enhance their performance in specific applications. cambridge.org

Control of Nanostructure Morphology: Various synthesis methods, including hydrothermal, solvothermal, and precipitation techniques, have been employed to produce cerium oxide and hydroxide nanostructures with diverse morphologies such as nanoparticles, nanorods, nanowires, and hierarchical structures. mdpi.comcardiff.ac.ukcambridge.org The ability to control these morphologies is critical, as different shapes expose different crystal facets, which can significantly influence catalytic activity and other properties. mdpi.com For example, the hydrothermal method is considered versatile due to the ease of managing experimental parameters like temperature, pressure, and pH. mdpi.com

Surface Functionalization and Doping: The functionality of this compound nanostructures can be further tailored by surface functionalization or doping with other elements. osti.gov Doping with other lanthanides or transition metals can alter the electronic properties, increase the concentration of oxygen vacancies, and improve the thermal stability of the material. cambridge.orgmdpi.com

Hierarchical and Porous Structures: Creating hierarchical and porous nanostructures is a promising strategy for enhancing the performance of this compound-based materials. cambridge.org These structures provide a high surface area, more active sites, and improved diffusion of reactants, which is beneficial for applications in catalysis and sensing. cambridge.org

Exploration of this compound in Emerging Energy Conversion and Storage Technologies

This compound and its derivatives, primarily cerium oxide (CeO₂), are promising materials for various energy conversion and storage applications due to their unique redox properties and oxygen storage capacity. nih.govosti.gov

Supercapacitors: Cerium oxide-based materials are being investigated as electrodes for supercapacitors. researchgate.net Their ability to undergo rapid and reversible redox reactions (Ce³⁺ ↔ Ce⁴⁺) contributes to pseudocapacitance, which can enhance the energy storage capacity of these devices. researchgate.net The high ionic conductivity of materials like gadolinium-doped ceria is also beneficial for achieving high power density. researchgate.netupc.edu

Fuel Cells: Cerium-based materials, particularly doped ceria, are well-established as electrolytes and electrode materials in solid oxide fuel cells (SOFCs) due to their high ionic conductivity and catalytic activity. upc.edu Future research will likely focus on further optimizing their performance and durability in these systems.

Photocatalysis and Electrocatalysis: Cerium oxide-based nanostructures are being explored for photocatalytic and electrocatalytic applications, including water splitting for hydrogen production and the reduction of carbon dioxide (CO₂). nih.govosti.gov The efficiency of these processes is often linked to the presence of oxygen vacancies and the Ce³⁺/Ce⁴⁺ redox couple, which can facilitate charge separation and transfer. nih.gov

Table 1: Potential Energy Applications of this compound-Based Materials

Application Key Property of Cerium-Based Material Potential Benefit
Supercapacitors Reversible Ce³⁺/Ce⁴⁺ redox couple, high ionic conductivity. researchgate.netupc.edu Enhanced energy and power density. researchgate.net
Solid Oxide Fuel Cells High ionic conductivity, catalytic activity. upc.edu Efficient energy conversion.

Mechanistic Investigations of this compound Interactions relevant to Environmental Sustainability

Understanding the fundamental interaction mechanisms of this compound with various substances is crucial for its application in environmental remediation and sustainable processes.

Catalytic Oxidation of Pollutants: Ceria-based materials are effective catalysts for the oxidation of pollutants such as carbon monoxide (CO) and volatile organic compounds (VOCs). cambridge.org Mechanistic studies, often combining experimental techniques like in-situ spectroscopy with theoretical calculations, are needed to elucidate the reaction pathways and identify the active sites on the catalyst surface. acs.org This understanding is key to designing more efficient and selective catalysts. acs.org

Interaction with Contaminants in Water: Cerium oxide nanoparticles are being investigated for their potential to remove contaminants from water. researchgate.net Research is needed to understand the interaction mechanisms between the nanoparticles and various pollutants, including heavy metals and organic dyes. researchgate.net This includes studying the adsorption processes and any redox reactions that may occur.

Role in Greener Chemical Processes: Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), a related cerium(IV) compound, is used as an initiator in grafting polymerization reactions to create more sustainable materials, such as modifying chitosan (B1678972) for wood adhesives. diva-portal.org However, the exact reaction mechanism is not fully understood. diva-portal.org Further mechanistic investigations are required to optimize these greener synthetic routes. diva-portal.org

Development of Sustainable Synthesis Routes for High-Purity this compound Materials

The development of environmentally friendly and cost-effective methods for synthesizing high-purity this compound is essential for its widespread application.

Green Synthesis Methods: Traditional synthesis methods for cerium-based nanoparticles can involve toxic precursors and produce harmful byproducts. mdpi.com "Green" synthesis routes, which utilize plant extracts or other biological materials as reducing and capping agents, offer a more sustainable alternative. mdpi.commdpi.com These methods are often simpler, less expensive, and produce nanoparticles with unique properties. mdpi.com

Control of Purity and Stoichiometry: Achieving high purity and controlling the stoichiometry of this compound is critical for many applications. For instance, the presence of Ce³⁺ ions can significantly influence the material's catalytic and electronic properties. mdpi.com Synthesis protocols need to be optimized to control the oxidation state of cerium and minimize impurities. For example, adjusting the pH and using specific oxidizing agents like hydrogen peroxide can be employed to produce high-purity Ce(OH)₄.

Scalable Synthesis Processes: For industrial applications, it is crucial to develop synthesis methods that are scalable and economically viable. cambridge.org This involves moving from laboratory-scale batch processes to continuous flow or other large-scale production techniques while maintaining control over the material's properties.

Table 2: Comparison of Synthesis Approaches for Cerium-Based Materials

Synthesis Method Description Advantages Challenges
Precipitation Involves the reaction of a cerium salt with a precipitating agent (e.g., sodium hydroxide) to form an insoluble hydroxide. Simple, low cost. Can be difficult to control particle size and morphology.
Hydrothermal/Solvothermal Crystallization of materials from solution at elevated temperatures and pressures. mdpi.commdpi.com Good control over crystallinity, size, and shape. mdpi.com Requires specialized equipment (autoclaves).
Green Synthesis Utilizes natural extracts (e.g., from plants) as reducing and stabilizing agents. mdpi.commdpi.com Environmentally friendly, low cost. mdpi.com Reproducibility can be a challenge.

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
Acetic acid CH₃COOH
Ammonia (B1221849) NH₃
Carbon monoxide CO
Cerium(III) carbonate Ce₂(CO₃)₃
This compound Ce(OH)₄
Cerium(III) hydroxide Ce(OH)₃
Cerium nitrate Ce(NO₃)₃
Cerium(IV) ammonium nitrate (NH₄)₂Ce(NO₃)₆
Cerium oxide CeO₂
Chitosan (C₈H₁₃NO₅)n
Citric acid C₆H₈O₇
Ethanol C₂H₅OH
Formic acid HCOOH
Gadolinium-doped ceria Gd:CeO₂
Hexanes C₆H₁₄
Hydrogen peroxide H₂O₂
Methanol (B129727) CH₃OH
1-Propanol C₃H₈O
Sodium hydroxide NaOH
Triethylamine (C₂H₅)₃N

Q & A

Q. What are the standard synthesis protocols for Cerium(IV) hydroxide, and how do reaction conditions influence product purity?

this compound is typically synthesized via oxidation of Ce(III) precursors. For example:

  • Method A : Reacting cerium(III) carbonate with acetic acid, followed by oxidation with hydrogen peroxide in a basic medium .
  • Method B : Adding NaOH or NH₄OH to Ce⁴⁺ solutions (e.g., Ce(NO₃)₄), yielding a gelatinous CeO₂·xH₂O precipitate. Boiling in NaOH produces granular Ce(OH)₄ .
  • Method C : Using Ce(III) nitrate as a precursor, followed by oxidation .
    Key variables : pH, temperature, and oxidizing agent concentration critically affect crystallinity and hydration levels. For reproducible results, maintain stoichiometric control and inert atmospheres to prevent Ce⁴⁺ reduction .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • X-ray diffraction (XRD) : Identifies crystalline phases and amorphous content. Ce(OH)₄ often shows broad peaks due to its hydrated oxide structure (CeO₂·xH₂O) .
  • Thermogravimetric analysis (TGA) : Quantifies hydration levels by measuring mass loss during heating (e.g., 100–300°C for water loss, >400°C for CeO₂ formation) .
  • X-ray photoelectron spectroscopy (XPS) : Resolves oxidation states (Ce³⁺ vs. Ce⁴⁺) and surface composition. The O1s spectrum at 531.0 eV (oxide) and 534.0 eV (hydroxide) confirms Ce(OH)₄ formation .
  • SEM/TEM : Reveals morphology (e.g., granular vs. gelatinous structures) .

Q. How does this compound’s stability vary under different storage and experimental conditions?

  • Moisture and air : Ce(OH)₄ gradually dehydrates to CeO₂ in dry air but remains stable in aqueous basic solutions. Exposure to CO₂ may form carbonate impurities .
  • Acidic media : Soluble in concentrated acids (e.g., HNO₃, H₂SO₄), forming Ce⁴⁺ ions. Avoid prolonged acid contact to prevent reduction to Ce³⁺ .
  • Light and temperature : Store in dark, cool conditions (<25°C) to minimize photochemical reduction .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Handle in fume hoods to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic residues before disposal. Follow local regulations for heavy-metal-containing waste .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in redox catalysis and corrosion inhibition?

  • Redox catalysis : Ce⁴⁺/Ce³⁺ transitions enable electron-transfer reactions. In corrosion inhibition, Ce(OH)₄ forms protective films on metal surfaces, as shown by SEM imaging of cerium-rich layers on steel substrates .
  • Experimental design : Use electrochemical methods (e.g., cyclic voltammetry) to track Ce⁴⁺ reduction kinetics. Pair with in-situ Raman spectroscopy to identify intermediate species .

Q. How can this compound be optimized for synthesizing stable cerium oxide (CeO₂) nanoparticles?

  • Surfactant-assisted synthesis : Cetyltrimethylammonium bromide (CTAB) templates nanoparticle growth, yielding monodisperse CeO₂ with controlled size (5–20 nm) .
  • Aging time : Extending aging from 12 to 48 hours enhances crystallinity but may increase aggregation. Monitor via dynamic light scattering (DLS) .
  • Calcination : Heat Ce(OH)₄ at 400–600°C to produce CeO₂ nanoparticles with oxygen vacancies, which enhance catalytic activity .

Q. How should researchers address contradictions in reported oxidation states and stability data for this compound?

  • Case study : Discrepancies in Ce³⁺/Ce⁴⁺ ratios may arise from synthesis conditions (e.g., residual Ce(III) precursors) or analytical limitations (e.g., XPS surface sensitivity).
  • Resolution : Use complementary techniques (XPS, XRD, TGA) and control experiments (e.g., synthesis under inert atmospheres) to isolate variables .

Q. What computational models are suitable for predicting this compound’s electronic properties and reaction pathways?

  • Density functional theory (DFT) : Models Ce(OH)₄’s band structure and redox potentials. Validate predictions with experimental XPS and UV-Vis data .
  • Molecular dynamics (MD) : Simulates hydration dynamics and surface interactions with corrosive ions (e.g., Cl⁻) .

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